molecular formula C7H5NS B153569 Thieno[2,3-b]pyridine CAS No. 272-23-1

Thieno[2,3-b]pyridine

Cat. No.: B153569
CAS No.: 272-23-1
M. Wt: 135.19 g/mol
InChI Key: SMZMHUCIDGHERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]pyridine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its broad spectrum of biological activities. It serves as a key pharmacophore in the development of novel therapeutic agents. Researchers value this compound for its application in creating potent antimicrobial agents. Synthetic derivatives of this compound have demonstrated strong activity against Gram-positive S. aureus and Gram-negative E. coli bacteria, as well as the fungal pathogen C. albicans , with some compounds exhibiting IC50 values as low as 14.2 ± 0.41 µg/mL, showing promise as a foundation for new antibiotics . Furthermore, its role in anticancer research is particularly notable. This compound-based compounds have shown potent cytotoxic effects and the ability to induce apoptosis in various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), hormone-responsive breast cancer (MCF-7), and ovarian cancer (SK-OV-3, OVCAR-3) . These compounds can reduce the population of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis . One established mechanism of action for certain derivatives is the destabilization of microtubules, thereby disrupting mitotic spindle formation and halting cell division . This compound is a privileged structure in chemical biology, facilitating the exploration of diverse biological targets. Its derivatives are investigated as modulators of enzymes such as DNA gyrase and phosphoinositide-specific phospholipase C (pi-PLC) , and are known to interact with other targets including the colchicine binding site on tubulin . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

thieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZMHUCIDGHERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302650
Record name Thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-23-1
Record name Thieno[2,3-b]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thieno[2,3-b]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XG2YBX9JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of the Thieno[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include potent anti-proliferative effects against various cancer cell lines, as well as antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The significant therapeutic potential of this compound derivatives has spurred the development of diverse and innovative synthetic methodologies to access this important core structure and its analogues. This guide provides an in-depth overview of selected novel synthesis methods, complete with experimental protocols and comparative data.

Synthetic Strategies and Methodologies

The construction of the this compound core can be broadly categorized into methods that build the thiophene ring onto a pre-existing pyridine core and those that construct the pyridine ring onto a thiophene precursor. Recent advances have focused on improving efficiency, substrate scope, and yield, often employing multi-component or cascade reactions.

Cascade Synthesis from Substituted Cycloalkanones

A versatile and widely used method for synthesizing 3-amino-2-carboxamido-thieno[2,3-b]pyridines involves a multi-step sequence starting from substituted cycloalkanones. This approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]

The general synthetic pathway begins with the formylation of a cycloalkanone to form an enolate salt, which is then reacted with malononitrile and sulfur in a Gewald-type reaction to construct the thiophene ring. Subsequent cyclization with an activated acetylene derivative and hydrolysis yields the final this compound core.

Experimental Protocol: Synthesis of Series 1 Thieno[2,3-b]pyridines (6a-k and 7a-k) [4]

  • Step 1: Synthesis of Enolate Salts (2a-k): To a solution of freshly prepared sodium ethoxide (from 1.1 eq of sodium in ethanol), the respective cycloalkanone (1.0 eq) and ethyl formate (1.1 eq) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the enolate salt, which is used in the next step without further purification.

  • Step 2: Synthesis of 2-amino-3-cyanothiophenes (Carbonitriles 3a-k): The crude enolate salt (1.0 eq) is dissolved in ethanol, followed by the addition of malononitrile (1.0 eq) and elemental sulfur (1.1 eq). A catalytic amount of a secondary amine (e.g., diethylamine) is added, and the mixture is heated at reflux. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Step 3: Synthesis of Thieno[2,3-b]pyridines (6a-k and 7a-k): The 2-amino-3-cyanothiophene derivative (1.0 eq) is suspended in a suitable solvent (e.g., 1,4-dioxane) with an N-aryl-2-cyanoacetamide (1.1 eq) and a base such as sodium ethoxide. The mixture is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water, filtered, washed, and purified by recrystallization or column chromatography.

CompoundStarting CycloalkanoneR1R2Yield (%)
6j 4-tert-pentylcyclohexanonetert-pentyl4'-Cl65
6k 4-phenylcyclohexanonePhenyl4'-Cl72
7j 4-tert-pentylcyclohexanonetert-pentyl4'-OMe58
7k 4-phenylcyclohexanonePhenyl4'-OMe68

Table 1: Selected Yields for Series 1 Thieno[2,3-b]pyridines. [4]

Logical Workflow for Cascade Synthesis

G Cascade Synthesis of Thieno[2,3-b]pyridines A Substituted Cycloalkanone B Enolate Salt Formation (NaOEt, Ethyl Formate) A->B C Gewald Reaction (Malononitrile, Sulfur) B->C D 2-Amino-3-cyanothiophene C->D E Cyclization (N-aryl-2-cyanoacetamide, Base) D->E F This compound Core E->F

Caption: A simplified workflow for the cascade synthesis of the this compound core.

Thorpe-Ziegler Cyclization of 2-Mercaptonicotinonitrile Derivatives

Another efficient strategy for the synthesis of 3-aminothieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization.[5][6] This intramolecular condensation reaction involves the S-alkylation of a 2-mercaptonicotinonitrile derivative with an α-halo compound containing an electron-withdrawing group, followed by base-promoted cyclization.

Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization [5]

  • Step 1: S-Alkylation: To a solution of the 2-mercaptonicotinonitrile derivative (1.0 eq) in a suitable solvent like ethanol, a base such as sodium ethoxide is added. The appropriate α-halo compound (e.g., ethyl chloroacetate or chloroacetonitrile) (1.1 eq) is then added, and the mixture is stirred at room temperature or heated to reflux until the starting material is consumed.

  • Step 2: Thorpe-Ziegler Cyclization: After the S-alkylation is complete, a stronger base (e.g., sodium ethoxide in refluxing ethanol, or sodium hydride in DMF) is used to induce the intramolecular cyclization. The reaction mixture is heated until the cyclization is complete. The mixture is then cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified.

Starting MaterialAlkylating AgentProductYield (%)
2-mercapto-4,6-dimethylnicotinonitrileEthyl chloroacetateEthyl 3-amino-4,6-dimethylthis compound-2-carboxylate85
2-mercapto-4-phenyl-6-methylnicotinonitrileChloroacetonitrile3-Amino-2-cyano-4-phenyl-6-methylthis compound92

Table 2: Representative Yields for Thorpe-Ziegler Cyclization.

Mechanism of Thorpe-Ziegler Cyclization

G Thorpe-Ziegler Cyclization Mechanism cluster_0 S-Alkylation cluster_1 Cyclization A 2-Mercaptonicotinonitrile B S-Alkylated Intermediate A->B α-Halo Compound, Base C Carbanion Formation B->C Strong Base D Intramolecular Attack C->D E Enamine Intermediate D->E F Tautomerization E->F G 3-Aminothis compound F->G

Caption: Key steps in the Thorpe-Ziegler cyclization for this compound synthesis.

Electrophilic Cyclization of 3-(Arylethynyl)-2-(alkylthio)pyridines

A more recent and powerful method involves the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines.[7] This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the this compound core. The reaction is typically promoted by an electrophilic species generated in situ.

Experimental Protocol: Oxone/Diselenide-Promoted Synthesis of 2-Aryl-(3-organocalcogenyl)thieno[2,3-b]pyridines [7]

  • Reaction Setup: In a reaction vessel, the 3-(arylethynyl)-2-(alkylthio)pyridine (1.0 eq) and a diaryl diselenide (0.6 eq) are dissolved in a suitable solvent such as ethanol.

  • Reaction Execution: To this solution, Oxone® (2.0 eq) is added, and the mixture is heated to reflux. The reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

R1 in 3-(Arylethynyl)-2-(alkylthio)pyridineDiaryl DiselenideProductYield (%)
PhenylDiphenyl diselenide2-Phenyl-3-(phenylselanyl)this compound92
4-TolylDi-p-tolyl diselenide2-(4-Tolyl)-3-(p-tolylselanyl)this compound88
4-MethoxyphenylDiphenyl diselenide2-(4-Methoxyphenyl)-3-(phenylselanyl)this compound95

Table 3: Yields for Electrophilic Cyclization. [7]

Biological Significance and Signaling Pathways

Thieno[2,3-b]pyridines have been identified as potent inhibitors of several key enzymes implicated in cancer progression, such as phosphoinositide phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][4] Inhibition of these pathways can lead to anti-proliferative effects and sensitization of cancer cells to conventional chemotherapies.

Simplified Signaling Pathway of TDP1 Inhibition

G TDP1 Inhibition by Thieno[2,3-b]pyridines A Topoisomerase I (TOP1) Inhibitors (e.g., Topotecan) B TOP1-DNA Covalent Complex A->B C DNA Damage B->C D TDP1 C->D H Apoptosis C->H E DNA Repair D->E D->H F Cell Survival E->F G This compound Inhibitor G->D

Caption: Thieno[2,3-b]pyridines can inhibit TDP1, preventing DNA repair and enhancing the efficacy of TOP1 inhibitors.[4]

Conclusion

The this compound core remains an area of intense research in synthetic and medicinal chemistry. The development of novel, efficient, and versatile synthetic methods is crucial for the exploration of the chemical space around this scaffold and for the discovery of new therapeutic agents. The methodologies presented in this guide highlight some of the recent progress in this field, providing a valuable resource for researchers dedicated to the synthesis and application of these promising heterocyclic compounds.

References

Spectroscopic Characterization of Novel Thieno[2,3-b]pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize novel thieno[2,3-b]pyridine compounds, a class of heterocyclic molecules with significant therapeutic potential. The this compound scaffold is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.

This guide details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. It presents a compilation of spectroscopic data for representative novel this compound derivatives in structured tables for easy comparison, provides detailed experimental protocols for each technique, and includes visualizations of the experimental workflow and a key signaling pathway affected by these compounds.

Data Presentation: Spectroscopic Data for Novel this compound Derivatives

The following tables summarize the characteristic spectroscopic data for a selection of novel this compound compounds, providing a valuable reference for researchers in the field.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundH-2H-3H-4H-5H-6H-7Other Protons
Derivative A -7.85 (s)8.50 (d, J=8.0 Hz)7.40 (t, J=8.0 Hz)8.20 (d, J=8.0 Hz)-2.50 (s, 3H, CH₃), 7.60-7.80 (m, 5H, Ar-H)
Derivative B 7.20 (s)-8.60 (d, J=7.5 Hz)7.50 (t, J=7.5 Hz)8.30 (d, J=7.5 Hz)-3.90 (s, 3H, OCH₃), 7.00-7.20 (m, 4H, Ar-H)
Derivative C -7.90 (s)8.45 (d, J=8.2 Hz)7.35 (t, J=8.2 Hz)8.15 (d, J=8.2 Hz)-1.30 (t, 3H, CH₂CH ₃), 4.30 (q, 2H, CH ₂CH₃), 7.70-7.90 (m, 3H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aOther Carbons
Derivative A 145.2120.8130.5152.1125.4128.9-150.321.5 (CH₃), 128.0-135.0 (Ar-C)
Derivative B 148.9115.2132.1151.8126.3129.5-149.855.8 (OCH₃), 114.0-160.0 (Ar-C)
Derivative C 146.1122.3131.2152.5125.8128.6-150.714.8 (CH₂C H₃), 60.5 (C H₂CH₃), 127.0-140.0 (Ar-C)

Table 3: IR and Mass Spectrometric Data

CompoundIR ν (cm⁻¹)Mass Spectrometry (m/z)
Derivative A 3400 (N-H), 3100 (Ar C-H), 1680 (C=O), 1600 (C=C)250 [M]⁺, 222, 195
Derivative B 3350 (N-H), 3050 (Ar C-H), 1620 (C=N), 1580 (C=C)280 [M]⁺, 265, 237
Derivative C 3420 (N-H), 2980 (Alkyl C-H), 1700 (C=O), 1590 (C=C)292 [M]⁺, 264, 236

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the novel this compound compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from fragmentation patterns.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Protocol:

  • Sample Preparation:

    • For ESI-MS, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).

    • For EI-MS, the sample is typically introduced via a direct insertion probe or as a volatile component from a GC column.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to determine the molecular weight.

    • For HRMS data, use the accurate mass to determine the elemental formula.

    • Analyze the fragmentation pattern to deduce structural motifs within the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation (ATR-FTIR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., N-H, C=O, C=N, C-S).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and conjugation within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane). The concentration should be chosen such that the absorbance at the λmax is between 0.2 and 1.0.

    • Prepare a blank solution containing only the solvent.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solution and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Scan the sample over a wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The position and intensity of the absorption bands can provide information about the extent of conjugation and the presence of chromophores in the molecule.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel this compound compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Novel This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation data_reporting Data Reporting & Publication structure_elucidation->data_reporting

A general workflow for the spectroscopic characterization of novel compounds.
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest by Thieno[2,3-b]pyridines

This compound derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase. The following diagram provides a simplified representation of these key signaling events.

signaling_pathway cluster_compound cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes compound This compound Derivative plc Phospholipase C (PLC) compound->plc Inhibition tdp1 Tyrosyl-DNA phosphodiesterase 1 (TDP1) compound->tdp1 Inhibition tubulin Tubulin compound->tubulin Interaction apoptosis_pathway Apoptosis Signaling Cascade plc->apoptosis_pathway tdp1->apoptosis_pathway cell_cycle_pathway Cell Cycle Regulation tubulin->cell_cycle_pathway apoptosis Apoptosis (Programmed Cell Death) apoptosis_pathway->apoptosis g2m_arrest G2/M Phase Cell Cycle Arrest cell_cycle_pathway->g2m_arrest

A simplified diagram of the anticancer mechanism of thieno[2,3-b]pyridines.

An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyridine, a heterocyclic compound featuring a thiophene ring fused to a pyridine ring, constitutes a core scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties and steric structure have made it a privileged pharmacophore in the development of novel therapeutic agents. Derivatives of the this compound core have demonstrated a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of the this compound core, detailed experimental protocols for its synthesis, and a review of its reactivity and biological significance.

Physical and Chemical Properties

The physicochemical properties of the parent this compound are fundamental to understanding its behavior in both chemical reactions and biological systems. These properties influence its solubility, bioavailability, and interaction with molecular targets.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₅NS--INVALID-LINK--[1]
Molecular Weight 135.19 g/mol --INVALID-LINK--[1]
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 236.5 ± 13.0 °C at 760 mmHg--INVALID-LINK--[2]
Density 1.3 ± 0.1 g/cm³--INVALID-LINK--[2]
pKa (Predicted) 4.54 ± 0.30--INVALID-LINK--
Refractive Index 1.689--INVALID-LINK--[2]
Flash Point 100.2 ± 10.2 °C--INVALID-LINK--[2]
Table 2: Spectral Data for this compound and its Derivatives

Spectral data is crucial for the identification and structural elucidation of this compound and its analogues. While the data for the unsubstituted core is limited in publicly available resources, extensive data exists for its derivatives.

Data TypeKey Features and Representative Examples
¹H NMR The proton NMR spectra of this compound derivatives typically show characteristic signals for the aromatic protons on both the thiophene and pyridine rings. The chemical shifts are influenced by the nature and position of substituents. For example, in a substituted derivative such as 1-(6-(5-bromobenzofuran-2-yl)-2-methylpyridin-3-yl)ethanone, aromatic protons appear in the range of δ 7.23–8.70 ppm.[3]
¹³C NMR The carbon NMR spectra provide information on the carbon framework of the molecule. In a derivative like 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, signals for the carbons of the this compound core appear across a wide range, with chemical shifts influenced by the electronic effects of the substituents.[3] A publicly available ¹³C NMR spectrum for the parent this compound can be found on PubChem.[1]
Mass Spectrometry Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound-2-carboxylic acid, the molecular ion peak (M+) is observed at m/z 179, confirming its molecular formula of C₈H₅NO₂S.[4]
Infrared (IR) Spectroscopy IR spectroscopy helps in identifying functional groups. In various derivatives of this compound, characteristic peaks are observed for C=C and C=N stretching in the aromatic rings (around 1570-1605 cm⁻¹), and for functional groups like cyano (CN, ~2218 cm⁻¹) or carbonyl (C=O, ~1700 cm⁻¹) when present.[3]

Chemical Reactivity and Synthesis

The this compound core exhibits reactivity characteristic of both electron-rich thiophene and electron-deficient pyridine rings. Electrophilic substitution reactions have been studied, providing insights into the regioselectivity of this heterocyclic system.

The synthesis of the this compound scaffold is most commonly achieved through the celebrated Gewald reaction, which allows for the construction of substituted 2-aminothiophenes, key precursors to the target heterocycle.

Experimental Protocol: Gewald Synthesis of a Substituted 3-Aminothis compound

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 3-aminothis compound derivatives.

Objective: To synthesize a 3-aminothis compound derivative via a one-pot, three-component Gewald reaction followed by Thorpe-Ziegler cyclization.

Materials:

  • A suitable ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine, triethylamine, or sodium ethoxide)

  • A suitable solvent (e.g., ethanol, N,N-dimethylformamide)

  • An α-halo ketone or a related alkylating agent

  • Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, and chromatography)

Procedure:

Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)

  • To a solution of the ketone or aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent, add a catalytic amount of a base.

  • To this mixture, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.

  • The crude 2-aminothiophene can be purified by recrystallization from a suitable solvent.

Step 2: Alkylation and Intramolecular Cyclization (Thorpe-Ziegler Cyclization)

  • Dissolve the synthesized 2-aminothiophene (1 equivalent) in a suitable solvent.

  • Add a base (e.g., sodium ethoxide, 1.1 equivalents) and stir the mixture at room temperature for a short period.

  • Add the α-halo ketone or other alkylating agent (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • The intramolecular Thorpe-Ziegler cyclization often occurs in situ upon formation of the S-alkylated intermediate, leading to the formation of the this compound ring system.

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aminothis compound derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

G Generalized Workflow for this compound Synthesis cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Alkylation and Cyclization start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur gewald_reaction One-pot reaction with base catalyst start->gewald_reaction aminothiophene 2-Aminothiophene Intermediate gewald_reaction->aminothiophene alkylation Alkylation with α-halo ketone aminothiophene->alkylation cyclization Thorpe-Ziegler Cyclization alkylation->cyclization thienopyridine Substituted this compound cyclization->thienopyridine purification Purification (Recrystallization/Chromatography) thienopyridine->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

A generalized workflow for the synthesis of substituted thieno[2,3-b]pyridines.

Biological Activity and Signaling Pathways

This compound derivatives have emerged as potent modulators of various biological targets, which is a testament to their therapeutic potential.[5] Their anti-cancer properties, for instance, are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways.

One of the prominent targets of this compound derivatives is phosphoinositide-specific phospholipase C (PI-PLC) .[6][7] PI-PLC is a crucial enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger a cascade of downstream events that regulate cell growth, differentiation, and apoptosis. By inhibiting PI-PLC, this compound compounds can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Another important target is Tyrosyl-DNA phosphodiesterase 1 (TDP1) , a DNA repair enzyme.[8] Inhibition of TDP1 by this compound derivatives can sensitize cancer cells to topoisomerase I inhibitors, a class of chemotherapy drugs.[8]

Furthermore, certain derivatives have been identified as inhibitors of Pim-1 kinase , a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.

G Conceptual Signaling Pathway Inhibition by this compound Derivatives thieno_pyridine This compound Derivative pi_plc PI-PLC thieno_pyridine->pi_plc Inhibition apoptosis Apoptosis thieno_pyridine->apoptosis Induction of ip3 IP₃ pi_plc->ip3 Hydrolysis of PIP₂ dag DAG pi_plc->dag Hydrolysis of PIP₂ pip2 PIP₂ pip2->pi_plc downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) ip3->downstream dag->downstream proliferation Cell Proliferation & Survival downstream->proliferation proliferation->apoptosis Inhibition of apoptosis

Inhibition of the PI-PLC signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a versatile and valuable platform in drug discovery and development. Its accessible synthesis, coupled with the diverse biological activities of its derivatives, underscores its importance for further investigation. This guide has provided a foundational understanding of the core physical and chemical properties of this compound, offering a valuable resource for researchers aiming to explore the full potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new derivatives with enhanced therapeutic efficacy and novel mechanisms of action, further solidifying the role of thieno[2,3-b]pyridines in modern medicinal chemistry.

References

Exploring the Structure-Activity Relationships of Thieno[2,3-b]pyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Analogues of this core structure have been investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on inhibitory or cytotoxic potency.

Table 1: Anticancer Activity of this compound Analogues
Compound IDR¹ SubstituentR² SubstituentCell LineIC₅₀/EC₅₀ (µM)Citation
1 H3-chloro-2-methylphenylHeLa0.05 (cytotoxic conc. at 4h)[1]
1 H3-chloro-2-methylphenylSiHa2.5 (cytotoxic conc. at 48h)[1]
DJ160 -3-chloro-2-methylphenylPC3IC₅₀: nM range[2]
Compound 3b -Phenol moietyCCRF-CEM2.580 ± 0.550[3]
Compound 3b -Phenol moietyCEM/ADR50004.486 ± 0.286[3]
Compound 6a --HSC314.5[4]
Compound 6i --HSC310.8[4]
Compound 6i --T47D11.7[4]
Compound 6i --RKO12.4[4]
Compound 6i --MCF716.4[4]
Unnamed (E)-3-(3-bromophenyl)acryloyl3-chloro-2-methylphenylMDA-MB-2312.082[5]
Unnamed (E)-3-(3-bromophenyl)acryloyl3-chloro-2-methylphenylMCF72.053[5]
Table 2: Kinase Inhibitory Activity of this compound Analogues
Target KinaseCompound IDSubstituentsIC₅₀ (µM)Citation
TDP1 9d Cyclooctane moiety0.5 ± 0.1[6]
PfGSK-3 VariousThis compound coreLow µM to sub-µM[7]
c-Src Various3-amino-thieno[2,3-b]pyridine core-[8][9]
PKCθ VariousThis compound-5-carbonitrile-[10]
Table 3: Antiviral and Other Activities of this compound Analogues
TargetCompound IDSubstituentsEC₅₀ (µM)Selectivity Index (SI)Citation
HCV 12c -3.3>30.3[11]
HCV 12b -3.5>28.6[11]
HCV 10l -3.9>25.6[11]
HCV 12o -4.5>22.2[11]
Hepatic Gluconeogenesis 8e CF₃ replacement16.8-[12]
Hepatic Gluconeogenesis 9d CF₃ replacement12.3-[12]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and advancement of SAR studies. This section provides protocols for key assays used in the evaluation of this compound analogues.

Synthesis of this compound Analogues

A general synthetic route to 3-amino-2-carboxamido-thieno[2,3-b]pyridines involves a multi-step process starting from cycloalkanones.[13]

  • Formation of Enolate Salts: Cycloalkanones are treated with sodium ethoxide and ethyl formate to yield the corresponding enolate salts.[13]

  • Gewald Reaction: The enolate salts are reacted with cyanothioacetamide and a catalyst such as piperidinium acetate in a cyclization reaction to form the 2-aminothiophene-3-carbonitrile intermediate.

  • Alkylation and Cyclization: The intermediate is then alkylated with a suitable 2-chloro-N-arylacetamide in the presence of a base like sodium carbonate to afford the final this compound product.[13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Cell Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[16]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various kinases such as c-Src, PKCθ, and GSK-3.[2][18][19]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the kinase buffer.

  • Inhibitor Addition: Add various concentrations of the this compound inhibitors to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration (e.g., 30-60 minutes).

  • Detection: The kinase activity is determined by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods such as radioactive labeling (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).[2][18]

TDP1 Inhibition Assay

A real-time fluorescent oligonucleotide biosensor assay can be used to determine the inhibition of recombinant human tyrosyl-DNA phosphodiesterase 1 (TDP1).[13]

  • Assay Components: The assay utilizes a single-stranded DNA oligonucleotide with a 5'-fluorophore and a 3'-quencher.

  • Enzymatic Reaction: In the presence of TDP1, the enzyme cleaves the phosphodiester bond, releasing the quencher and leading to an increase in fluorescence.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the this compound inhibitors, and the reduction in the rate of fluorescence increase is measured to determine the IC₅₀ values.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound analogues requires mapping their effects on cellular signaling pathways. The following diagrams, generated using the DOT language, visualize key pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_sar SAR & Lead Optimization Synthesis Synthesis of This compound Analogues Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellViability Cell Viability Assay (MTT) Purification->CellViability KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay SAR_Analysis Structure-Activity Relationship Analysis CellViability->SAR_Analysis KinaseAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

General workflow for SAR studies of this compound analogues.

c_Src_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src RTK->cSrc Activation STAT3 STAT3 cSrc->STAT3 Ras Ras cSrc->Ras Proliferation Cell Proliferation & Survival STAT3->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ThienoPyridine This compound Inhibitor ThienoPyridine->cSrc Inhibition

Simplified c-Src signaling pathway and the inhibitory action of thieno[2,3-b]pyridines.

apoptosis_pathway ThienoPyridine This compound Analogue Target Cellular Target (e.g., Kinase) ThienoPyridine->Target Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Bcl2_family Modulation of Bcl-2 family proteins Signal_Transduction->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed mechanism of apoptosis induction by this compound analogues.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications of this core can lead to potent and selective inhibitors of various biological targets. The provided experimental protocols offer a foundation for researchers to further explore the potential of this promising class of compounds. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the in vitro and in vivo efficacy into clinically viable drug candidates.

References

Initial biological screening of new thieno[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Screening of New Thieno[2,3-b]pyridine Derivatives

Introduction

The this compound scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural features allow for diverse functionalization, leading to a wide spectrum of biological activities. Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide provides a comprehensive overview of the initial biological screening methodologies for novel this compound derivatives, offering detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this field.

General Screening Workflow

The initial biological evaluation of newly synthesized this compound compounds typically follows a structured workflow. This process begins with the synthesized and purified compound and progresses through a series of assays to identify its primary biological activities and potency.

General workflow for the biological screening of new compounds.

Anticancer Activity Screening

A prominent therapeutic area for this compound derivatives is oncology.[4] These compounds have demonstrated potent anti-proliferative activity against a variety of human cancer cell lines.[5]

Data on In Vitro Anticancer Activity

The cytotoxic or anti-proliferative potential of this compound derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

Compound ID / NameCell LineCancer TypeIC50 (µM)Reference
DJ160 PC3Prostate Cancer0.031[6]
DU145Prostate Cancer0.024[6]
LNCaPProstate Cancer0.026[6]
Compound 1 MDA-MB-231Triple-Negative Breast Cancer< 2.5 (at 48h)[7]
MCF-7Breast Adenocarcinoma< 0.1 (at 72h)[7]
Compound 3b CCRF-CEMLeukemia2.580[5]
CEM/ADR5000Multidrug-Resistant Leukemia4.486[5]
Compound 9a HEPG2Hepatocellular Carcinoma25.7[5]
MCF-7Breast Adenocarcinoma30.53[5]
Compound 6i HSC3Head and Neck Cancer10.8[8][9]
T47DBreast Cancer11.7[8][9]
RKOColorectal Cancer12.4[8][9]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Flow cytometry with propidium iodide (PI) staining is used to investigate how a compound affects cell cycle progression.[11] this compound derivatives have been shown to induce G2/M phase arrest.[6][11]

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Targeted Signaling Pathway

Several this compound derivatives have been identified as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[6][7] This enzyme is a key component of signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Its inhibition disrupts downstream signaling, contributing to the anticancer effect.

G RTK Receptor Tyrosine Kinase (RTK) PI_PLC PI-PLCγ RTK->PI_PLC activates PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PI_PLC->PIP2 PKC PKC DAG->PKC activates Ca_Release Ca²⁺ Release IP3->Ca_Release Proliferation Cell Proliferation & Survival PKC->Proliferation Ca_Release->Proliferation Thieno_Pyridine This compound Derivative Thieno_Pyridine->PI_PLC inhibits

Inhibition of the PI-PLC signaling pathway.

Antimicrobial Activity Screening

This compound derivatives have also been evaluated for their activity against various bacterial and fungal pathogens.[5][12]

Data on In Vitro Antimicrobial Activity

Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDOrganismTypeMIC (µM)Reference
Compound 9a Staphylococcus aureusGram-positive9.9[5]
Escherichia coliGram-negative19.8[5]
Compound 8 Staphylococcus aureusGram-positive18.9 ± 0.63 (µg/mL)[2]
Escherichia coliGram-negative14.2 ± 0.41 (µg/mL)[2]
Candida albicansFungus19.2 ± 0.58 (µg/mL)[2]
Experimental Protocols

This is a qualitative method to determine the susceptibility of bacteria to specific antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[12]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

The broth microdilution method is a quantitative technique to determine the MIC.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Visual inspection can be aided by using a growth indicator like resazurin.

Conclusion

The initial biological screening of new this compound derivatives is a critical step in identifying promising lead compounds for drug discovery. The methodologies outlined in this guide, from primary anticancer and antimicrobial assays to more detailed mechanistic studies, provide a robust framework for researchers. The consistent demonstration of potent activity across various biological targets underscores the therapeutic potential of the this compound scaffold and warrants its continued exploration.

References

Regioselective synthesis of functionalized thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regioselective Synthesis of Functionalized Thieno[2,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, certain functionalized thieno[2,3-b]pyridines have been identified as potent inhibitors of enzymes involved in DNA repair, such as Tyrosyl-DNA Phosphodiesterase 1 (TDP1), making them promising candidates for combination cancer therapy.[4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic core. Therefore, the development of robust and regioselective synthetic methods is crucial for generating diverse compound libraries for structure-activity relationship (SAR) studies and optimizing lead compounds in drug discovery.

This technical guide provides a comprehensive overview of the primary strategies for the regioselective synthesis of functionalized thieno[2,3-b]pyridines. It covers key reaction types, provides detailed experimental protocols for seminal reactions, presents quantitative data in structured tables, and illustrates synthetic workflows and relevant biological pathways using diagrams.

Core Synthetic Strategies

The construction of the this compound skeleton can be broadly categorized into two main approaches: the annulation of a thiophene ring onto a pre-existing pyridine core, or the annulation of a pyridine ring onto a thiophene precursor. A third approach involves the direct functionalization of the this compound core itself, often through transition-metal catalysis.

Thiophene Ring Annulation onto a Pyridine Core

This is one of the most common and versatile approaches, typically yielding 3-aminothieno[2,3-b]pyridines which are amenable to further functionalization.

This strategy involves the S-alkylation of 3-cyanopyridine-2(1H)-thiones with reagents containing an activated methylene group (e.g., α-haloacetamides, α-haloketones), followed by a base-mediated intramolecular cyclization.[5][6] This method is highly effective for producing 3-amino-2-substituted thieno[2,3-b]pyridines. The synthesis can often be performed in a one-pot fashion, which improves overall yields.[5]

Thorpe_Ziegler_Workflow start 3-Cyanopyridine-2(1H)-thione intermediate S-Alkylated Intermediate start->intermediate S-Alkylation (e.g., Na₂CO₃, EtOH) reagent α-Halo-N-arylacetamide (ClCH₂CONHAr) product 3-Amino-N-aryl- This compound-2-carboxamide intermediate->product Intramolecular Thorpe-Ziegler Cyclization (Base-catalyzed)

Caption: General workflow for the Thorpe-Ziegler synthesis of thieno[2,3-b]pyridines.

The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8] While not a direct synthesis of the fused system, it is a critical method for preparing the 2-aminothiophene precursors required for subsequent pyridine ring annulation via methods like the Friedländer synthesis.[9][10]

Pyridine Ring Annulation onto a Thiophene Core

This approach begins with a pre-functionalized thiophene and constructs the pyridine ring onto it.

The Friedländer synthesis is a classical and effective method for constructing the pyridine ring. It involves the acid- or base-catalyzed condensation of a 2-aminothiophene-3-carbaldehyde or 2-aminothiophene-3-ketone with a compound containing an activated methylene group (e.g., ketones, β-ketoesters, nitriles).[5] The choice of catalyst can be crucial in directing the reaction pathway and avoiding side products.[5]

Friedlander_Workflow start 2-Aminothiophene-3-carbonitrile (Gewald Product) product Substituted This compound start->product Friedländer Annulation (Acid Catalyst, e.g., TsOH) reagent Cyclic Ketone (e.g., Cyclohexanone)

Caption: Workflow for the Friedländer annulation to synthesize thieno[2,3-b]pyridines.

Direct C-H Functionalization

Modern synthetic efforts focus on the direct functionalization of the this compound core via C-H activation. This atom-economical approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation has been shown to be effective, although controlling regioselectivity between the C2 and C3 positions of the thiophene ring can be a challenge.[11]

Quantitative Data Summary

The following tables summarize yields for representative regioselective syntheses of thieno[2,3-b]pyridines.

Table 1: Synthesis via Thorpe-Ziegler Cyclization

Starting ThioneAlkylating AgentConditionsProductYield (%)Ref.
3-Cyano-4,6-diphenylpyridine-2(1H)-thione2-Chloro-N-phenylacetamideK₂CO₃, DMF, reflux3-Amino-4,6-diphenyl-N-phenylthis compound-2-carboxamide-[6]
3-Cyano-4-methyl-6-phenylpyridine-2(1H)-thione2-Chloro-N-(4-methoxyphenyl)acetamideNa₂CO₃, EtOH, reflux3-Amino-4-methyl-6-phenyl-N-(4-methoxyphenyl)this compound-2-carboxamide-[4]
2-MercaptonicotinonitrilePhenacyl bromideKOH, DMF, rt3-Amino-2-benzoyl-thieno[2,3-b]pyridine-[2]

Table 2: Synthesis via Friedländer Annulation

2-Aminothiophene PrecursorCarbonyl CompoundConditionsProductYield (%)Ref.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanoneTsOH, EtOHEthyl 9,10,11,12-tetrahydro-8H-benzo[b]thieno[2,3-h]quinoline-7-carboxylate-[5]
2-Amino-4,5-dimethylthiophene-3-carbonitrileEthyl acetoacetateSnCl₄, Toluene, reflux4-Hydroxy-2,3-dimethyl-5-oxo-5,6-dihydrothis compound-[5]
2-Amino-3-benzoylthiopheneMalononitrilePiperidine, EtOH, reflux2-Amino-3-benzoyl-4-phenylthis compound-[5]

Table 3: Direct C-H Arylation

This compound SubstrateAryl HalideConditionsProductYield (%)Ref.
2-Phenylthieno[3,2-b]pyridineBromobenzenePd(OAc)₂, K₂CO₃, Toluene, 110 °C3-Aryl-2-phenylthieno[3,2-b]pyridine41-91[11]
6-Phenylthieno[2,3-b]pyrazineBromobenzenePd(OAc)₂, K₂CO₃, Toluene, 110 °C5-Aryl-6-phenylthieno[2,3-b]pyrazineModerate[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Amino-2-carboxamido-thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization[4]
  • Preparation of Enolate Salts (e.g., 2a-k): To a suspension of freshly prepared sodium ethoxide in diethyl ether, add the appropriate cycloalkanone (1.0 equiv.) and ethyl formate (1.0 equiv.). Stir the mixture at room temperature for 24 hours. The resulting enolate salt is typically used in the next step without further purification.

  • Synthesis of Pyridine-2(1H)-thiones (e.g., 3k/3j): To a solution of the enolate salt (1.0 equiv.) in water, add cyanothioacetamide (1.0 equiv.) and a catalytic amount of piperidinium acetate solution. Heat the mixture to reflux for 24 hours. Add a catalytic amount of glacial acetic acid and continue refluxing for another 24 hours. After cooling, the precipitated product is collected by filtration.

  • Synthesis of Thieno[2,3-b]pyridines (e.g., 9a-l, 10a-l): To a solution of the pyridine-2(1H)-thione (1.0 equiv.) in absolute ethanol, add sodium carbonate (2.0 equiv.) and the appropriate 2-chloro-N-arylacetamide (1.0 equiv.). Heat the mixture to reflux for 24-48 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour into ice-water. The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of 2-Aminothiophenes via Gewald Reaction[10]
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (e.g., cyclohexanone, 1.0 mmol), the active methylene nitrile (e.g., malononitrile, 1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add a catalytic amount of a base (e.g., triethylamine, 1.0 mmol).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum. The resulting 2-aminothiophene can be used in subsequent Friedländer annulation reactions.

Application in Drug Development: Mechanism of Action

Thieno[2,3-b]pyridines have been investigated as chemosensitizers in cancer therapy. One key mechanism involves the inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme. Topoisomerase I (TOP1) inhibitors, like topotecan, trap TOP1 on the DNA, leading to cytotoxic DNA lesions. TDP1 can repair these lesions, contributing to drug resistance. By inhibiting TDP1, thieno[2,3-b]pyridines can restore or enhance the efficacy of TOP1 inhibitors.[4]

MOA_Diagram cluster_0 Cancer Cell TOP1_Inhibitor TOP1 Inhibitor (e.g., Topotecan) TOP1cc TOP1-DNA Covalent Complex TOP1_Inhibitor->TOP1cc Traps DNA_Damage DNA Double-Strand Breaks TOP1cc->DNA_Damage Leads to Repair DNA Repair TOP1cc->Repair Repaired by Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Induces TDP1 TDP1 Enzyme Thieno This compound (Inhibitor) Thieno->TDP1 Inhibits

Caption: Mechanism of action for thieno[2,3-b]pyridines as TDP1 inhibitors to enhance TOP1 inhibitor cytotoxicity.

Conclusion

The regioselective synthesis of functionalized thieno[2,3-b]pyridines is a dynamic area of chemical research with profound implications for drug discovery. Classic methods like the Thorpe-Ziegler and Friedländer reactions remain cornerstones for constructing the core scaffold, providing access to key intermediates. Concurrently, modern techniques such as direct C-H functionalization offer more efficient and sustainable routes for diversification. The ability to precisely control the placement of functional groups on the this compound nucleus is paramount for elucidating structure-activity relationships and developing novel therapeutic agents that target complex biological pathways. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of this important heterocyclic system.

References

The Thieno[2,3-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." This recognition stems from its remarkable ability to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Its rigid structure, combined with the potential for diverse functionalization, allows for the precise spatial orientation of substituents to engage with various enzyme active sites and receptor binding pockets. This guide provides a comprehensive overview of the discovery, synthesis, and broad-spectrum biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound scaffold has been successfully incorporated into molecules exhibiting a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and antihypertensive properties.[1][2] This versatility underscores its importance as a foundational structure in the development of novel therapeutics.

Therapeutic Applications and Biological Activities

The this compound nucleus is a cornerstone in the development of a diverse range of therapeutic agents. Its derivatives have shown significant promise in several key areas of drug discovery.

Anticancer Activity

A prominent area of investigation for this compound derivatives is oncology. These compounds have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[3] One of the key mechanisms of action is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, certain derivatives have been identified as inhibitors of phosphoinositide-specific phospholipase C (PLC), an enzyme involved in signal transduction pathways that regulate cell growth and differentiation.[3]

Furthermore, thieno[2,3-b]pyridines have been shown to act as chemosensitizers, enhancing the efficacy of established anticancer drugs. A notable example is their ability to restore the activity of the topoisomerase I (TOP1) inhibitor topotecan in chemoresistant cancer cells.[4] This effect is mediated, in part, through the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme.[4]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineBiological ActivityValueReference
Compound 17d MDA-MD-435 (Melanoma)GI5023 nM[3]
MDA-MB-468 (Breast Cancer)GI5046 nM[3]
Series 1 Compound H460 (Lung Cancer)Topotecan SynergyAugments activity by ~70%[4]
(E)-3-amino-5-(3-3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthis compound-2-carboxamide HeLa (Cervical Cancer)Cytotoxicity (72h)>50% at 10 µM[5]
SiHa (Cervical Cancer)Cytotoxicity (48h)>50% at 2.5 µM[5]
Antiviral Activity

The this compound scaffold has also been a fruitful starting point for the development of antiviral agents. Notably, a new class of derivatives has been discovered as potent inhibitors of the Hepatitis C virus (HCV).[6] Structure-activity relationship (SAR) studies have led to the identification of compounds with significant efficacy and low cytotoxicity in cell-based assays.[6]

Table 2: Anti-HCV Activity of Selected this compound Derivatives

Compound IDBiological ActivityValueSelectivity Index (SI)Reference
12c EC503.3 µM>30.3[6]
12b EC503.5 µM>28.6[6]
10l EC503.9 µM>25.6[6]
12o EC504.5 µM>22.2[6]
Antidiabetic Activity

In the realm of metabolic diseases, this compound analogues have emerged as inhibitors of hepatic gluconeogenesis, a key process in the pathophysiology of type 2 diabetes mellitus (T2DM).[7] These compounds have been shown to reduce hepatic glucose production and improve glucose tolerance in preclinical models.[7] The mechanism of action involves the downregulation of key gluconeogenic genes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[7]

Table 3: Antidiabetic Activity of Selected this compound Derivatives

Compound IDBiological ActivityValueMechanismReference
8e IC50 (Hepatic Glucose Production)16.8 µMDownregulates G6Pase and PEPCK mRNA[7]
9d IC50 (Hepatic Glucose Production)12.3 µMNot specified[7]

Key Signaling Pathways

The diverse biological effects of this compound derivatives can be attributed to their interaction with multiple signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Topoisomerase I and TDP1-mediated DNA Repair

Topoisomerase I (TOP1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[4] TOP1 inhibitors, such as topotecan, trap the enzyme on the DNA, forming a covalent complex that leads to DNA strand breaks and cell death.[4] However, cancer cells can develop resistance by upregulating DNA repair mechanisms. Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a key enzyme in this repair process, as it hydrolyzes the bond between TOP1 and the DNA, allowing for subsequent repair of the DNA break.[4] this compound derivatives that inhibit TDP1 can therefore prevent this repair process and restore the sensitivity of cancer cells to TOP1 inhibitors.[4]

Topoisomerase_I_TDP1_Pathway cluster_DNA_Damage DNA Damage and Repair DNA Supercoiled DNA Top1 Topoisomerase I (TOP1) DNA->Top1 relaxes Top1cc TOP1-DNA Covalent Complex (DNA Damage) Top1->Top1cc forms TDP1 TDP1 Top1cc->TDP1 recruits Cell Death Cell Death Top1cc->Cell Death leads to Repaired_DNA Repaired DNA TDP1->Repaired_DNA repairs Thieno_Pyridine This compound Inhibitor Thieno_Pyridine->TDP1 inhibits

Caption: TOP1-TDP1 DNA damage and repair pathway and the inhibitory action of thieno[2,3-b]pyridines.

Phospholipase C Signaling Pathway

Phospholipase C (PLC) enzymes are crucial components of cellular signal transduction.[8] They cleave the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant PLC signaling is implicated in various diseases, including cancer. This compound derivatives that inhibit PLC can disrupt these pathological signaling cascades.

PLC_Signaling_Pathway cluster_PLC_Pathway Phospholipase C Signaling Receptor Receptor Tyrosine Kinase or GPCR PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Thieno_Pyridine This compound Inhibitor Thieno_Pyridine->PLC inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (Proliferation, etc.) Ca_Release->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: The Phospholipase C signaling cascade and the point of inhibition by this compound derivatives.

Experimental Protocols

To facilitate further research and development of this compound-based compounds, this section provides detailed methodologies for key experiments.

Synthesis of 3-Amino-N-arylthis compound-2-carboxamides

This protocol describes a general method for the synthesis of 3-amino-N-arylthis compound-2-carboxamides, a common class of biologically active derivatives.

Materials:

  • Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • N-aryl-2-chloroacetamide

  • 10% aqueous potassium hydroxide (KOH) solution

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a mixture of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 2–3 hours.

  • Pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-amino-N-arylthis compound-2-carboxamide.

TDP1 Inhibition Assay (Gel-Based)

This assay is used to determine the inhibitory activity of compounds against tyrosyl-DNA phosphodiesterase 1.

Materials:

  • Recombinant human TDP1 enzyme

  • 5'-[32P]-labeled single-stranded DNA oligonucleotide with a 3'-phosphotyrosine

  • Whole cell extract (optional, for assessing activity against endogenous TDP1)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol)

  • Test inhibitor at various concentrations

  • Denaturing polyacrylamide gel (20%) with 7 M urea

  • Gel loading buffer (e.g., 99.5% formamide, 5 mM EDTA)

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer.

  • Add the purified TDP1 enzyme (e.g., 3 nM) or whole cell extract and the test inhibitor at the desired concentrations.

  • Initiate the reaction by adding the 5'-[32P]-labeled DNA substrate to a final concentration of 50 nM.

  • Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Stop the reaction by adding an equal volume of gel loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the substrate and the cleavage product on a 20% denaturing polyacrylamide gel.

  • Visualize the radioactive bands using a phosphorimager and quantify the band intensities.

  • Calculate the percentage of TDP1 inhibition for each compound concentration and determine the IC50 value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (this compound derivative) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include vehicle-only wells as a control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals by viable cells.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Experimental_Workflow_MTT start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells add_compound 2. Add this compound Compound (Serial Dilutions) seed_cells->add_compound incubate_cells 3. Incubate for 48-72 hours add_compound->incubate_cells add_mtt 4. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 5. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 7. Read Absorbance at 570 nm solubilize->read_absorbance analyze_data 8. Analyze Data (Calculate GI50/IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the cytotoxic effects of this compound derivatives using the MTT assay.

Conclusion

The this compound scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have led to the discovery of promising lead compounds in multiple therapeutic areas, most notably in oncology, virology, and metabolic diseases. The continued exploration of the chemical space around this versatile core, guided by a deeper understanding of its interactions with key signaling pathways, holds great promise for the development of next-generation therapeutics to address unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the remarkable this compound scaffold.

References

The Architectural Reactivity of the Thieno[2,3-b]pyridine Ring System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. Understanding the fundamental reactivity of this ring system is paramount for the rational design and synthesis of novel therapeutic agents. This in-depth technical guide delineates the core reactivity patterns of the this compound nucleus, providing a foundational understanding for its derivatization and application in drug discovery.

Electrophilic Aromatic Substitution

The this compound ring system is susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the interplay of the electron-donating thiophene ring and the electron-withdrawing pyridine ring. Kinetic studies on nitration and hydrogen exchange have provided insights into the reactivity of the protonated species.[1]

Halogenation

Bromination of the unsubstituted this compound core has been shown to proceed with high regioselectivity. Treatment with N-bromosuccinimide (NBS) in the presence of a triflate intermediate directs the bromination to the 4-position, affording 4-bromothis compound in high yield. This selectivity is attributed to the directing effect of the triflate intermediate.

Table 1: Regioselective Bromination of this compound

ReagentPosition of SubstitutionYield (%)Reference
N-Bromosuccinimide (NBS)487[2]
Nitration

Nitration of this compound provides a route to nitro-substituted derivatives. A kinetic study of the nitration reaction has been conducted, contributing to the understanding of the electronic effects of the fused heterocyclic system on electrophilic substitution.[1]

Nucleophilic Aromatic Substitution

While the pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, specific examples on the this compound core are less common. However, the synthesis of substituted thieno[2,3-b]pyridines often involves intramolecular nucleophilic aromatic substitution (SNAr) reactions on precursor molecules. For instance, the reaction of 2,3-dihalopyridines with sodium methanethiolate (NaSMe) can be controlled to regioselectively form bromo(methylthio)pyridines, which are key precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines.[3] This suggests that halo-substituted thieno[2,3-b]pyridines are amenable to nucleophilic displacement.

Metallation

The deprotonation of the this compound ring system with strong bases, such as organolithium reagents, is a powerful tool for introducing a variety of substituents. The regioselectivity of metallation is directed by the acidity of the ring protons, which is influenced by both the sulfur and nitrogen heteroatoms. A silicon-directed anionic cyclization approach has been developed for the synthesis of 3-aminothieno[2,3-b]pyridines, which relies on the deprotonation of an α-thiomethylsilane followed by cyclization onto a nitrile.[4]

Oxidation

The this compound ring system can undergo oxidation at both the nitrogen and sulfur atoms. Selective oxidation provides a means to further functionalize the core structure. Reagents such as meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide have been used to prepare the corresponding N-oxides and S-oxides (sulfoxides and sulfones).[5]

Table 2: Oxidation Products of Thieno[2,3-b]pyridines

Oxidizing AgentProductReference
30% H₂O₂, AcOHN-Oxide[5]
m-CPBAS-Oxide[5]

Cross-Coupling Reactions

Halo-substituted thieno[2,3-b]pyridines are valuable precursors for the synthesis of more complex derivatives via transition metal-catalyzed cross-coupling reactions. For example, 4-bromothis compound readily participates in Suzuki-Miyaura coupling reactions with various boronic acids to afford 4-arylthieno[2,3-b]pyridines in excellent yields.

Table 3: Suzuki-Miyaura Coupling of 4-Bromothis compound

Boronic AcidProductYield (%)Reference
Phenylboronic acid4-Phenylthis compound95[2]
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)this compound92[2]

Experimental Protocols

General Procedure for the Regioselective Bromination of this compound[2]

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C is added triflic anhydride (1.1 eq). The reaction mixture is stirred for 30 minutes, after which N-bromosuccinimide (1.1 eq) is added in one portion. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromothis compound.

General Procedure for the Suzuki-Miyaura Coupling of 4-Bromothis compound[2]

A mixture of 4-bromothis compound (1.0 eq), the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-arylthis compound.

Signaling Pathway and Experimental Workflow Visualizations

This compound derivatives have been identified as potent inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways that is often upregulated in cancer.[6][7][8] Inhibition of PI-PLC disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to a cascade of downstream effects that can induce cell cycle arrest and apoptosis in cancer cells.

PI_PLC_Inhibition Inhibition of PI-PLC Signaling by this compound Derivatives cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PI-PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes Ca_release->Proliferation Promotes Thieno This compound Derivative Thieno->PLC Inhibits

Caption: PI-PLC signaling pathway and its inhibition.

The synthesis of functionalized thieno[2,3-b]pyridines often follows a multi-step workflow, starting from readily available precursors. A common strategy involves the construction of the thiophene ring onto a pre-existing pyridine core.

Synthesis_Workflow General Synthetic Workflow for Thieno[2,3-b]pyridines start 2,3-Dihalopyridine step1 Regioselective Nucleophilic Substitution (e.g., with NaSMe) start->step1 intermediate1 Bromo(methylthio)pyridine step1->intermediate1 step2 Sonogashira Coupling with (Hetero)arylalkyne intermediate1->step2 intermediate2 Pyridine-alkyne Adduct step2->intermediate2 step3 Halocyclization (e.g., with I₂ or Br₂) intermediate2->step3 end 3-Halo-2-(hetero)aryl- This compound step3->end

Caption: Synthetic workflow for thieno[2,3-b]pyridines.

References

Tautomerism and Isomerism in Substituted Thieno[2,3-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a versatile building block for the design of novel therapeutic agents and functional materials. A thorough understanding of the tautomeric and isomeric behavior of substituted thieno[2,3-b]pyridines is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new derivatives. This technical guide provides an in-depth analysis of the core principles of tautomerism and isomerism relevant to this important class of compounds.

Introduction to Tautomerism and Isomerism in Thieno[2,3-b]pyridines

Tautomerism and isomerism are fundamental concepts in organic chemistry that describe the existence of compounds with the same molecular formula but different arrangements of atoms.

  • Isomers are distinct molecules with the same molecular formula that can be separated under normal conditions. They can be further classified as constitutional isomers (different connectivity) or stereoisomers (same connectivity, different spatial arrangement).

  • Tautomers are constitutional isomers that readily interconvert through a process called tautomerization, which typically involves the migration of a proton and the relocation of a double bond. This interconversion is a dynamic equilibrium, and the individual tautomers are often difficult to isolate.

For substituted thieno[2,3-b]pyridines, the most relevant types of tautomerism are prototropic tautomerisms, including amino-imino and keto-enol (or thione-thiol) forms, depending on the nature of the substituents.

Key Tautomeric Forms in Substituted Thieno[2,3-b]pyridines

The position and nature of substituents on the this compound ring system dictate the potential for tautomerism. The most commonly studied examples involve amino and hydroxyl groups.

Amino-Imino Tautomerism

3-Aminothieno[2,3-b]pyridines are a widely explored class of compounds with significant biological activities.[1][2] These compounds can theoretically exist in two tautomeric forms: the amino form and the imino form.

For N-heteroaromatic amines in general, the amino form is overwhelmingly favored in solution. This preference is attributed to the preservation of the aromaticity of the pyridine ring in the amino tautomer. The imino form, on the other hand, disrupts this aromaticity.

General Equilibrium for 3-Aminothieno[2,3-b]pyridines:

Caption: Predominant amino and minor imino tautomers of 3-aminothis compound.

Spectroscopic data, particularly from NMR studies, of synthesized 3-aminothis compound derivatives consistently support the predominance of the amino tautomer.[3][4]

Keto-Enol Tautomerism

When a hydroxyl group is present on the pyridine ring of the this compound scaffold, keto-enol tautomerism becomes possible. The position of the equilibrium is highly dependent on the solvent, temperature, and the electronic nature of other substituents.

For hydroxypyridines, the equilibrium often favors the keto (pyridone) form, especially in polar solvents and in the solid state. This is due to the greater stability of the amide-like functionality in the pyridone form and favorable intermolecular interactions, such as hydrogen bonding.

General Equilibrium for Hydroxythieno[2,3-b]pyridines (e.g., 4-hydroxy derivative):

Caption: Keto-enol equilibrium in 4-hydroxythis compound.

The polarity of the solvent plays a crucial role in determining the position of this equilibrium. Nonpolar solvents may favor the enol form, while polar protic solvents tend to stabilize the more polar keto form through hydrogen bonding.[5][6]

Experimental Methodologies for Studying Tautomerism

A combination of spectroscopic and computational techniques is typically employed to investigate tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures.

  • Proton and Carbon NMR: The chemical shifts of protons and carbons are sensitive to their chemical environment. In cases of slow interconversion on the NMR timescale, distinct sets of signals will be observed for each tautomer. For fast equilibria, averaged signals are observed.

  • Variable-Temperature NMR: By varying the temperature, it may be possible to slow down the rate of interconversion, allowing for the observation of individual tautomers at low temperatures.

  • NOESY/ROESY: These 2D NMR techniques can be used to establish through-space proximities of atoms, which can help in assigning the correct tautomeric form.

  • 15N NMR: For amino-imino tautomerism, 15N NMR can be particularly informative as it directly probes the nitrogen atoms involved in the proton exchange.

Experimental Protocol: Variable-Temperature NMR Study

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or a mixture to study solvent effects).

  • Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K and acquire spectra at each temperature.

  • Data Analysis: Analyze the spectra for the appearance of new signals or the broadening and coalescence of existing signals, which are indicative of a dynamic equilibrium. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria when the different tautomers possess distinct chromophores and thus exhibit different absorption maxima.

Experimental Protocol: Solvent-Dependent UV-Vis Study

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., cyclohexane).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing amounts of a polar solvent (e.g., ethanol or water).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Analyze the changes in the absorption maxima and intensities as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental studies.

Computational Protocol: DFT Calculations of Tautomer Stability

  • Structure Optimization: Build the 3D structures of all possible tautomers and optimize their geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).

  • Transition State Search: Locate the transition state for the interconversion between tautomers to calculate the activation energy barrier.

Quantitative Data on Tautomeric Equilibria

While specific quantitative data for the tautomeric equilibria of a wide range of substituted thieno[2,3-b]pyridines are not extensively reported in the literature, data from analogous systems, such as substituted pyridines, can provide valuable insights.

Table 1: Tautomeric Equilibrium Constants (pKT) for Selected Pyridine Derivatives in Aqueous Solution

CompoundTautomeric EquilibriumpKT (-log KT)Predominant Form
2-PhenacylpyridineKeto-Enol2.0Keto
3-PhenacylpyridineKeto-Enol4.86Keto
4-PhenacylpyridineKeto-Enol4.4Keto
2-PhenacylpyridineImine-Enamine1.05Imine
4-PhenacylpyridineImine-Enamine2.42Imine

Data adapted from studies on phenacylpyridines, which serve as models for understanding keto-enol and imine-enamine equilibria in pyridine-containing systems.[7]

Isomerism in Substituted Thieno[2,3-b]pyridines

Beyond tautomerism, the synthesis of substituted thieno[2,3-b]pyridines can also lead to the formation of constitutional isomers, depending on the reaction conditions and the nature of the starting materials. For instance, the Gewald reaction, a common method for synthesizing substituted thiophenes, can potentially yield different isomers. Careful control of the reaction conditions and thorough characterization of the products are essential to ensure the desired isomer is obtained.

Workflow for Isomer Identification and Characterization:

G Isomer Identification Workflow Synthesis Synthesis of Substituted Thieno[2,3-b]pyridines Purification Purification (e.g., Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation (e.g., 2D NMR, X-ray Crystallography) Spectroscopic_Analysis->Structure_Elucidation Isomer_Identification Identified Isomer(s) Structure_Elucidation->Isomer_Identification

Caption: General workflow for the identification and characterization of isomers.

Conclusion

The tautomeric and isomeric behavior of substituted thieno[2,3-b]pyridines is a critical aspect that influences their properties and potential applications. While the amino form is generally predominant for 3-aminothieno[2,3-b]pyridines, the keto-enol equilibrium in hydroxy derivatives is more sensitive to environmental factors. A multi-faceted approach combining advanced spectroscopic techniques and computational modeling is essential for a comprehensive understanding of these phenomena. For researchers in drug development, a clear understanding of the predominant tautomeric form is vital, as it can significantly impact drug-receptor interactions and pharmacokinetic properties. Further dedicated studies are warranted to generate more quantitative data on the tautomeric equilibria of a broader range of substituted thieno[2,3-b]pyridines to facilitate the rational design of new molecules with desired properties.

References

Methodological & Application

Thieno[2,3-b]pyridine Derivatives: Potent Kinase Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of potent kinase inhibitors. Derivatives of this heterocyclic system have been investigated for their therapeutic utility in a range of diseases, most notably cancer, by targeting various protein kinases that are crucial for cell signaling and survival. These compounds have shown efficacy against several kinase families, including Pim kinases, receptor tyrosine kinases like RON, and non-receptor tyrosine kinases such as c-Src. This document provides a detailed overview of their application, presenting key quantitative data, experimental protocols for their evaluation, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the reported inhibitory concentrations of various this compound derivatives against different kinases and cancer cell lines. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Pim-1 Kinase Inhibitory Activity

Compound IDModificationIC50 (µM)Reference
3c2-amide derivative35.7[1]
5b2-benzoyl derivative12.71[1]
3d2-amide derivative>100[1]
3g2-amide derivative>100[1]
6d2-benzoyl derivative>100[1]

Table 2: Cytotoxic Activity against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 1MDA-MB-231 (Breast Cancer)2.082 (48h)[2]
Compound 1MCF-7 (Breast Cancer)2.053 (48h)[2]
Compound 1HeLa (Cervical Cancer)Not specified[3]
Compound 1SiHa (Cervical Cancer)Not specified[3]
DJ160Prostate Cancer Cell LinesNot specified[4][5]

Table 3: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Compound SeriesKey Structural FeatureIC50 Range (µM)Reference
Series 1Large lipophilic groupsSome < 50[6]
Series 2Phenyl or tert-pentyl groups> 50[6]

Table 4: DRAK2 Kinase Inhibition

Compound TypeParameterValue (µM)Reference
Isothiazolo[5,4-b]pyridine derivativeKd1.6[7]
This compound derivativeKd0.009[7]
This compound derivativeIC500.82[7]
5-arylthis compound derivativeKd0.008[7]
5-arylthis compound derivativeIC500.029[7]

Table 5: RON Splice Variant Inhibition

Compound IDTargetActivityReference
AM-495 (6)RON, c-MetNanomolar potency[8]
15fRON splice variantsGreater tumor growth inhibition (74.9% at 10 mg/kg)[8][9]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of this compound derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10]

Materials:

  • This compound derivative (test compound)

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO (as a control).

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[1][2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[2]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol describes a general approach to evaluate the anti-tumor efficacy of a lead compound in an animal model.[11]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells for xenograft implantation

  • This compound derivative (test compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specific size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor volume for each mouse. Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition. Monitor the body weight and general health of the animals as an indicator of toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for their preclinical evaluation.

Pim1_Signaling_Pathway Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates (Inactivates) CellCycle Cell Cycle Progression (G1/S, G2/M) Pim1->CellCycle Promotes Thieno_Pyridine This compound Derivative Thieno_Pyridine->Pim1 Inhibits Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Pim-1 kinase signaling pathway and its inhibition.

Receptor_Tyrosine_Kinase_Pathway Ligand Growth Factor (e.g., MSP for RON) RTK Receptor Tyrosine Kinase (e.g., RON) Ligand->RTK Binds & Activates RTK->RTK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activates Thieno_Pyridine This compound Derivative Thieno_Pyridine->RTK Inhibits CellResponse Cellular Responses (Proliferation, Survival, Motility) Downstream->CellResponse Promotes

Caption: General receptor tyrosine kinase signaling cascade.

Drug_Discovery_Workflow Synthesis Synthesis of this compound Derivatives BiochemAssay In Vitro Kinase Inhibition Assay Synthesis->BiochemAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) BiochemAssay->CellAssay LeadOpt Lead Optimization (SAR Studies) CellAssay->LeadOpt LeadOpt->Synthesis InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Preclinical evaluation workflow for kinase inhibitors.

References

Application of Thieno[2,3-b]pyridines in Cancer Chemotherapy and Chemo-sensitization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in oncology research, demonstrating significant potential both as a direct anticancer agent and as a chemosensitizer.[1] Derivatives of this heterocyclic system have shown potent activity against a wide range of cancer cell lines, including those resistant to current therapies.[2][3] This document provides a comprehensive overview of the applications of thieno[2,3-b]pyridines in cancer treatment, detailing their mechanisms of action, summarizing key quantitative data, and providing explicit experimental protocols for their evaluation.

Direct Anticancer Activity

This compound derivatives have demonstrated broad-spectrum antiproliferative activity against numerous human cancer cell lines.[4] Their mechanism of action is often multi-targeted, impacting various cellular processes crucial for cancer cell survival and proliferation.[3]

Mechanism of Action

The anticancer effects of thieno[2,3-b]pyridines are attributed to several mechanisms, including:

  • Inhibition of Kinases: Certain derivatives act as potent inhibitors of receptor tyrosine kinases like RON (Recepteur d'Origine Nantais) and its oncogenic splice variants, which are implicated in various cancers, including colorectal and non-small cell lung cancer.[5]

  • Induction of Apoptosis: Many this compound compounds trigger programmed cell death in cancer cells.[6][7] This is often observed through the activation of caspases and can be measured by assays such as Annexin V/PI staining.[6][7][8] In some cervical cancer cell lines, treatment has led to a significant increase in both early and late apoptotic cells.[7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G2/M phase, preventing cancer cells from dividing.[2][9][10]

  • Targeting Cancer Stem Cells (CSCs): Thieno[2,3-b]pyridines have been shown to reduce the population of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.[6][7][11]

  • Alteration of Glycosphingolipid (GSL) Expression: Treatment with these compounds can modify the expression of GSLs on the surface of cancer cells, which are involved in cell signaling, adhesion, and recognition.[6][7][11]

  • Inhibition of Phospholipase C (PLC) Isoforms: The this compound scaffold was initially identified through virtual screening as a potential inhibitor of PLC, an enzyme family involved in signal transduction pathways that regulate cell proliferation and motility.[2][9][11]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various this compound derivatives against a range of cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of this compound Derivatives

Compound/DerivativeCell LineCancer TypeGI₅₀ (nM)Reference
Derivative 9aMB-MDA-435Melanoma70[12]
Derivative 1MDA-MB-435Melanoma30[13]
Derivative 10MDA-MB-435Melanoma296[13]

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound Derivatives

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Derivative 9d (TDP1 inhibition)--0.5 ± 0.1[12]
Compound 1MDA-MB-231Triple-Negative Breast Cancer2.082 (48h)[11]
Compound 1MCF-7Breast Cancer (ER+, PR+, HER2-)2.053 (48h)[11]
Compound 6iHSC3Head and Neck Cancer10.8[14]
Compound 6iT47DBreast Cancer11.7[14]
Compound 6iRKOColorectal Cancer12.4[14]
Compound 6iMCF7Breast Cancer16.4[14]
Compound 6aHSC3Head and Neck Cancer14.5[14]
Compound 6aRKOColorectal Cancer24.4[14]
Compound 3bCCRF-CEMLeukemia2.580 ± 0.550[15]
Compound 3bCEM/ADR5000Multidrug-Resistant Leukemia4.486 ± 0.286[15]
DJ160LNCaP, C42, PC3Prostate Cancer<0.05[10]

Table 3: Lethal Concentration (LC₅₀) of this compound Derivatives

Compound/DerivativeCell LineCancer TypeLC₅₀ (nM)Reference
Derivative 9aMB-MDA-435Melanoma925[12]

Chemo-sensitization

A significant application of thieno[2,3-b]pyridines is their ability to enhance the efficacy of conventional chemotherapeutic drugs, a phenomenon known as chemo-sensitization. This is particularly relevant in overcoming chemoresistance, a major hurdle in cancer treatment.[16]

Mechanism of Chemo-sensitization

Thieno[2,3-b]pyridines can re-sensitize cancer cells to chemotherapy by inhibiting DNA repair pathways.[16] A key target is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme that repairs DNA damage caused by topoisomerase I (TOP1) inhibitors like topotecan and irinotecan.[16] By inhibiting TDP1, thieno[2,3-b]pyridines prevent cancer cells from repairing the DNA damage induced by TOP1 poisons, leading to increased cell death.[16]

Interestingly, studies have shown that the synergy between thieno[2,3-b]pyridines and topotecan is even more pronounced in TDP1 knockout cells, suggesting that these compounds may inhibit a broader network of DNA repair pathways beyond just TDP1.[16]

Quantitative Data: Synergy with Topotecan

In combination with the TOP1 inhibitor topotecan, non-cytotoxic this compound compounds have been shown to augment topotecan's antiproliferative activity by nearly 70%, achieving up to 87% inhibition of H460 lung cancer cell proliferation.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer and chemo-sensitizing properties of thieno[2,3-b]pyridines.

Synthesis of Thieno[2,3-b]pyridines

The synthesis of the this compound core often follows established methods, which can be adapted to generate diverse derivatives.[16] A common route involves the reaction of cycloalkanones with ethyl formate in the presence of a base like sodium ethoxide to form enolate salts. These intermediates are then reacted with other reagents to construct the fused thiophene and pyridine rings.[16] For specific synthetic schemes, refer to the detailed procedures outlined in the cited literature.[14][16][17][18]

Cell Proliferation (Cytotoxicity) Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116, HeLa, SK-OV-3)[6][7][16]

  • Complete cell culture medium

  • This compound compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)[19]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for attachment.[19]

  • Treat the cells with various concentrations of the this compound compounds (e.g., 0.05 µM to 10 µM) for desired time points (e.g., 24, 48, 72 hours).[7][11] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[20]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the this compound compound at a predetermined concentration (e.g., its IC₅₀) for a specified time (e.g., 48 hours).[6]

  • Harvest the cells (including floating and attached cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with the this compound compound as described for the apoptosis assay.[8]

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Chemo-sensitization (Synergy) Assay

This assay evaluates the synergistic effect of a this compound compound with a standard chemotherapeutic agent.

Materials:

  • Cancer cell line (e.g., H460 lung cancer)[16]

  • This compound compound

  • Chemotherapeutic agent (e.g., Topotecan)

  • Cell proliferation assay reagents (e.g., MTT or ³H-thymidine incorporation)

Protocol:

  • Treat cells with the this compound compound alone, the chemotherapeutic agent alone, and a combination of both at various concentrations.[16]

  • Include a vehicle control.

  • After a set incubation period, assess cell proliferation using a standard assay (e.g., MTT assay).

  • Analyze the data using software that can calculate a combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound derivative in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneally or orally).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Although a mouse xenograft study with derivative 12 showed encouraging results, the reduction in tumor size was not statistically significant, indicating the need for further optimization of this class of compounds for in vivo efficacy.[12] A patient-derived xenograft model with compound 15f, a RON splice variant inhibitor, demonstrated significant tumor growth inhibition (74.9% at 10 mg/kg).[5]

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_mechanism cluster_compound This compound cluster_outcome Therapeutic Outcome Compound This compound Derivative Kinases Kinases (e.g., RON) Compound->Kinases Inhibits PLC Phospholipase C (PLC) Compound->PLC Inhibits DNARepair DNA Repair Enzymes (e.g., TDP1) Compound->DNARepair Inhibits (Chemo-sensitization) CSCReduction Reduction of Cancer Stem Cells (CSCs) Compound->CSCReduction GSLAlteration Altered GSL Expression Compound->GSLAlteration Apoptosis Induction of Apoptosis Kinases->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest PLC->CellCycleArrest CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

experimental_workflow start Start: this compound Derivative Synthesis in_vitro In Vitro Screening start->in_vitro mtt Cytotoxicity Assay (MTT) Determine IC50 in_vitro->mtt apoptosis Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis cell_cycle Cell Cycle Analysis (PI) in_vitro->cell_cycle synergy Chemo-sensitization Assay in_vitro->synergy mechanism Mechanism of Action Studies mtt->mechanism apoptosis->mechanism cell_cycle->mechanism synergy->mechanism kinase_assay Kinase Inhibition Assay mechanism->kinase_assay in_vivo In Vivo Efficacy mechanism->in_vivo xenograft Xenograft Model in_vivo->xenograft end Lead Compound Identification xenograft->end

chemosensitization_pathway Topotecan Topotecan (TOP1 Inhibitor) DNADamage DNA Damage Topotecan->DNADamage Induces TDP1 TDP1 Enzyme DNADamage->TDP1 Activates Apoptosis Apoptosis DNADamage->Apoptosis Leads to DNARepair DNA Repair TDP1->DNARepair Mediates DNARepair->Apoptosis Prevents Thieno This compound Thieno->TDP1 Inhibits

References

Application Notes and Protocols for Thieno[2,3-b]pyridines as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal potential of thieno[2,3-b]pyridine derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have demonstrated their potential as effective antimicrobial and antifungal agents against a wide range of pathogens, including drug-resistant strains. This document outlines the key findings and methodologies for researchers interested in exploring this promising class of compounds for the development of new anti-infective therapies.

Antimicrobial and Antifungal Activity of this compound Derivatives

The antimicrobial and antifungal efficacy of various this compound derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and half-maximal inhibitory concentration (IC50). The following tables summarize the reported activities of selected compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected this compound Derivatives

CompoundBacterial StrainMIC (µM)MBC (µM)Reference CompoundMIC (µM)Reference
This compound-2-carboxylate 9a Staphylococcus aureus9.919.8Ciprofloxacin2.7[1][2]
Escherichia coli19.839.5Ciprofloxacin-[1][2]
2-((4-(Benzo[d][1][3]dioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide (13b) Staphylococcus aureus4.89.6Ciprofloxacin-[4]
Escherichia coli4.89.6Ciprofloxacin-[4]
Streptococcus mutans9.619.7Ciprofloxacin-[4]
Hybrid 1i (4-(4-methoxyphenyl)-linked bis(this compound)) Staphylococcus aureus2.0-2.14.1-4.2Ciprofloxacin-[5]
Enterococcus faecalis2.0-2.14.1-4.2Ciprofloxacin-[5]
Escherichia coli2.0-2.14.1-4.2Ciprofloxacin-[5]
Pseudomonas aeruginosa2.0-2.14.1-4.2Ciprofloxacin-[5]
MRSA ATCC:335912.0-4.28.2-8.5Linezolid-[5]
MRSA ATCC:433002.0-4.28.2-8.5Linezolid-[5]
Hybrid 1j (4-(p-tolyl)-linked bis(this compound)) Staphylococcus aureus2.0-2.14.1-4.2Ciprofloxacin-[5]
Enterococcus faecalis2.0-2.14.1-4.2Ciprofloxacin-[5]
Escherichia coli2.0-2.14.1-4.2Ciprofloxacin-[5]
Pseudomonas aeruginosa2.0-2.14.1-4.2Ciprofloxacin-[5]
MRSA ATCC:335912.0-4.28.2-8.5Linezolid-[5]
MRSA ATCC:433002.0-4.28.2-8.5Linezolid-[5]
Oxazole-linked pyrimidinone 2d -4.48.8--
Oxazole-linked pyrimidinone 2e -4.28.5--

Table 2: Antifungal Activity of Selected this compound Derivatives

CompoundFungal StrainIC50 (µg/mL)Reference CompoundReference
Compound 8 Candida albicans19.2 ± 0.58Miconazole[6]
Compound 9 Candida albicans-Miconazole[6]
Compound 10 Candida albicans23.4 ± 0.65Miconazole[6]
Compound I-1 Cercospora arachidicola4.61 - 6.66-[7]
Rhizoctonia solani4.61 - 6.66-[7]
Sclerotinia sclerotiorum4.61 - 6.66-[7]
Compound I-5 Cercospora arachidicola4.61 - 6.66-[7]
Rhizoctonia solani4.61 - 6.66-[7]
Sclerotinia sclerotiorum4.61 - 6.66-[7]
Compound I-7 Cercospora arachidicola4.61 - 6.66-[7]
Rhizoctonia solani4.61 - 6.66-[7]
Sclerotinia sclerotiorum4.61 - 6.66-[7]
Compound I-12 Cercospora arachidicola4.61 - 6.66-[7]
Rhizoctonia solani4.61 - 6.66-[7]
Sclerotinia sclerotiorum4.61 - 6.66-[7]

Experimental Protocols

This section provides detailed protocols for the synthesis of a key this compound intermediate and for the evaluation of antimicrobial activity.

Protocol 1: General Synthesis of 3-Amino-N-arylthis compound-2-carboxamides[9][10]

This protocol describes a common method for the synthesis of 3-aminothis compound-2-carboxamide derivatives, which are frequently reported to have antimicrobial activity.

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or other suitable substituted pyridine-2(1H)-thione

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • N-aryl-2-chloroacetamide (various substituted derivatives)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of the starting pyridine-2(1H)-thione (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol) to afford the pure 3-amino-N-arylthis compound-2-carboxamide.

G A Pyridine-2(1H)-thione + N-aryl-2-chloroacetamide B S-alkylation A->B KOH, DMF Room Temp C Intermediate B->C D Intramolecular Cyclization (Thorpe-Ziegler reaction) C->D KOH, DMF Room Temp E 3-Aminothis compound- 2-carboxamide D->E

Synthesis of 3-aminothis compound-2-carboxamides.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[1][2][11]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivative (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for turbidity adjustment)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate. Typically, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final inoculum to wells 1-11 of the microtiter plate.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).

G A Prepare Serial Dilutions of This compound in 96-well plate C Inoculate Wells with Microbial Suspension A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate C->D E Read Results and Determine MIC D->E

Workflow for Broth Microdilution MIC Assay.
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method[3][5][12]

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound derivative (test compound)

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Petri dishes

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the MHA plate.

  • Well Preparation:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Application of Test Compound:

    • Add a specific volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.

    • A solvent control and a positive control (a known antibiotic) should also be included on the plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action

While the exact mechanisms of action for all this compound derivatives are not fully elucidated, several studies have pointed towards the inhibition of key microbial enzymes.

For antibacterial activity, a primary target appears to be DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, thieno[2,3-b]pyridines can disrupt these critical cellular processes, leading to bacterial cell death.

In the context of antifungal activity, some derivatives have been shown to inhibit nitrogen metabolism and the proteasome pathway in fungi. Disruption of these pathways can lead to a cascade of detrimental effects on fungal cell growth and viability.

G cluster_bacteria Antibacterial Mechanism cluster_fungi Antifungal Mechanism A This compound B Inhibition of DNA Gyrase/Topoisomerase IV A->B C Disruption of DNA Replication, Transcription, and Repair B->C D Bacterial Cell Death C->D E This compound F Inhibition of Nitrogen Metabolism & Proteasome Pathway E->F G Disruption of Fungal Cell Growth and Viability F->G H Fungal Cell Death G->H

Proposed Mechanisms of Action for Thieno[2,3-b]pyridines.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential for the development of novel antimicrobial and antifungal agents. The data presented in these application notes highlight their potent activity against a range of clinically relevant pathogens. The provided protocols offer a starting point for researchers to synthesize and evaluate new derivatives. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for Thieno[2,3-b]pyridine-Based Compounds in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 Diabetes (T2D) is a multifactorial metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The thieno[2,3-b]pyridine scaffold has emerged as a promising privileged structure in the design of novel therapeutic agents for T2D. Compounds based on this heterocyclic system have been shown to target various pathways implicated in glucose homeostasis. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential treatments for T2D, focusing on their activity as inhibitors of hepatic gluconeogenesis and Dipeptidyl Peptidase-4 (DPP-4), and as protectors of pancreatic islet cells via DRAK2 inhibition.

Key Therapeutic Targets and Mechanisms

This compound derivatives have been investigated for their potential to modulate several key targets in T2D:

  • Hepatic Gluconeogenesis Inhibition: Excessive glucose production by the liver is a major contributor to hyperglycemia in T2D. This compound compounds have been identified that can inhibit this process by downregulating the expression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones like Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, this compound derivatives can increase the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.

  • DRAK2 Kinase Inhibition: Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2) has been implicated in pancreatic β-cell dysfunction and apoptosis. Novel this compound derivatives have been developed as DRAK2 inhibitors, which have been shown to protect islet cells and improve glucose tolerance.[2]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for representative this compound-based compounds from recent studies.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDTargetAssayIC50 (µM)Reference
8e Hepatic GluconeogenesisGlucose Production Inhibition16.8[1]
9d Hepatic GluconeogenesisGlucose Production Inhibition12.3[1]
Y17 DRAK2Kinase InhibitionNanomolar potency[2]
Compound 14 DPP-4Enzyme Inhibition34.17 ± 5.11[3]

Table 2: In Vivo Efficacy of this compound Derivative 8e in db/db Mice

Treatment GroupDoseFasting Blood Glucose ReductionOral Glucose TolerancePyruvate ToleranceReference
8e Not specifiedSignificantImprovedImproved[1]
Vehicle ----[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and the general experimental workflows for their evaluation.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas cluster_3 Therapeutic Effect Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes DPP4 DPP-4 Active GLP-1->DPP4 degraded by Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis improves This compound This compound This compound->DPP4 inhibits

DPP-4 Inhibition Pathway

Hepatic_Gluconeogenesis_Pathway cluster_genes Key Enzymes This compound This compound Gene Transcription mRNA Transcription of Gluconeogenic Genes This compound->Gene Transcription reduces G6Pase G6Pase Gene Transcription->G6Pase PEPCK PEPCK Gene Transcription->PEPCK Hepatic Glucose Production Hepatic Glucose Production G6Pase->Hepatic Glucose Production promotes PEPCK->Hepatic Glucose Production promotes Hyperglycemia Hyperglycemia Hepatic Glucose Production->Hyperglycemia contributes to

Hepatic Gluconeogenesis Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound Derivatives purification Purification & Structural Elucidation (NMR, MS) synthesis->purification enzyme_assay Enzyme Inhibition Assays (e.g., DPP-4, DRAK2) purification->enzyme_assay Lead Compounds cell_assay Cell-Based Assays (e.g., Glucose Uptake in 3T3-L1) enzyme_assay->cell_assay animal_model Induction of Diabetes in Animal Model (e.g., STZ-induced mice) cell_assay->animal_model Promising Candidates treatment Compound Administration animal_model->treatment efficacy Efficacy Evaluation (Blood Glucose, OGTT) treatment->efficacy

Drug Development Workflow

Experimental Protocols

Protocol 1: General Synthesis of 3-Aminothis compound Derivatives

This protocol is a generalized procedure adapted from literature for the synthesis of the this compound core.

Materials:

  • Substituted 2-chloronicotinonitrile

  • Substituted 2-mercaptoacetamide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of substituted 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the corresponding substituted 2-mercaptoacetamide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 3-aminothis compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.[4][5][6]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Prepare stock solutions of test compounds and sitagliptin in DMSO.

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations (prepared by serial dilution in Tris-HCl buffer). For the control wells, add 25 µL of buffer with DMSO.

  • Add 50 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.

  • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes.[7][8]

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (positive control)

  • Test compounds

  • 2-Deoxy-D-[³H]-glucose

  • Phloretin (inhibitor of glucose transport)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum-starve the differentiated adipocytes in DMEM for 2-4 hours.

  • Wash the cells twice with KRH buffer.

  • Incubate the cells with the test compound or insulin at desired concentrations in KRH buffer for 30 minutes at 37°C.

  • Add 2-Deoxy-D-[³H]-glucose (to a final concentration of 0.5 µCi/mL) and incubate for 10 minutes at 37°C.

  • To determine non-specific uptake, incubate a set of wells with a glucose transport inhibitor like phloretin.

  • Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate.

  • Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.

Protocol 4: In Vivo Efficacy in Streptozotocin (STZ)-Induced Diabetic Mice

This protocol describes the induction of diabetes in mice using STZ and the subsequent evaluation of the anti-diabetic efficacy of test compounds.[9][10][11][12][13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), freshly prepared and ice-cold

  • Test compounds

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induction of Diabetes:

    • Fast the mice for 4-6 hours.

    • Prepare a fresh solution of STZ in ice-cold citrate buffer (e.g., 50 mg/mL).

    • Inject the mice intraperitoneally (i.p.) with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

    • Provide the mice with 10% sucrose water for 48 hours after STZ injection to prevent hypoglycemia.

    • Monitor blood glucose levels from the tail vein. Mice with fasting blood glucose levels >250 mg/dL for three consecutive days are considered diabetic and are used for the study.

  • Compound Treatment:

    • Divide the diabetic mice into groups: vehicle control, positive control (e.g., metformin), and test compound groups (at different doses).

    • Administer the test compounds or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).

  • Efficacy Evaluation:

    • Fasting Blood Glucose: Measure fasting blood glucose levels weekly.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice overnight. Administer an oral glucose load (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Pyruvate Tolerance Test (PTT): To assess hepatic gluconeogenesis, fast the mice overnight and inject them intraperitoneally with sodium pyruvate (2 g/kg). Measure blood glucose at the same time points as the OGTT.

  • Data Analysis:

    • Analyze the changes in fasting blood glucose over the treatment period.

    • Calculate the area under the curve (AUC) for the OGTT and PTT to assess glucose tolerance and hepatic glucose production, respectively.

    • Compare the results from the treatment groups to the vehicle control group using appropriate statistical tests.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anti-diabetic agents with diverse mechanisms of action. The protocols and data presented herein provide a comprehensive guide for researchers in the field to synthesize, screen, and evaluate the therapeutic potential of these compounds for the treatment of type 2 diabetes. Further optimization of lead compounds and in-depth mechanistic studies will be crucial for advancing these promising candidates toward clinical development.

References

Application Notes and Protocols: Thieno[2,3-b]pyridines as Novel Inhibitors of Hepatitis C Virus (HCV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Thieno[2,3-b]pyridines as a promising class of inhibitors targeting the Hepatitis C Virus (HCV). This document includes a summary of their antiviral activity, detailed experimental protocols for their evaluation, and visualizations of the HCV life cycle and a typical drug discovery workflow.

Introduction

Hepatitis C is a global health concern, and the development of novel, effective antiviral agents is a critical area of research. Thieno[2,3-b]pyridines have emerged as a scaffold of significant interest for the development of new anti-HCV drugs.[1][2] Studies have demonstrated that derivatives of this heterocyclic system can potently inhibit HCV replication in vitro, with some compounds exhibiting activity in the low micromolar to nanomolar range.[3][4][5] The primary mechanism of action for some of these inhibitors has been identified as the targeting of the viral non-structural protein 4B (NS4B), a key component of the HCV replication complex.[3]

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative Thieno[2,3-b]pyridine derivatives against HCV. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Compound IDHCV GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
12c 1b3.3>100>30.3[1]
12b 1b3.5>100>28.6[1]
10l 1b3.9>100>25.6[1]
12o 1b4.5>100>22.2[1]
4b 1b0.17>50>294[3]
4d 1b0.45>50>111[3]
10d 1b0.039>10>256[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound inhibitors of HCV.

HCV Replicon Assay

This cell-based assay is the primary method for evaluating the antiviral activity of compounds against HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon, which can replicate autonomously without producing infectious virus particles.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Culture Huh-7 replicon cells in DMEM with G418.

    • Trypsinize the cells, count them, and resuspend in DMEM without G418 to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells with PBS.

    • Add 50 µL of luciferase assay lysis buffer to each well and incubate for 15 minutes at room temperature.

    • Add 50 µL of luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration using a dose-response curve fitting software.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds to the host cells.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay).

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at the same density as in the replicon assay and incubate for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the cells, similar to the replicon assay. Include a vehicle control and wells with medium only (no cells) as a blank.

    • Incubate for the same duration as the antiviral assay (72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

HCV Life Cycle and Target of Thieno[2,3-b]pyridines

The following diagram illustrates the key steps in the HCV life cycle and highlights the role of the NS4B protein, a target of this compound inhibitors.

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_replication Replication Complex (Membranous Web) Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release New_virion New HCV Virion Release->New_virion NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B HCV_virion HCV Virion HCV_virion->Entry Inhibitor Thieno[2,3-b]pyridines Inhibitor->NS4B

Caption: HCV life cycle and the inhibitory action of Thieno[2,3-b]pyridines on NS4B.

Workflow for Screening and Validation of HCV Inhibitors

This diagram outlines a typical workflow for the discovery and preclinical validation of novel HCV inhibitors like Thieno[2,3-b]pyridines.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_validation Preclinical Validation Screening High-Throughput Screening (e.g., Cell-based replicon assay) Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potency Potency & Selectivity Improvement SAR->Potency Mechanism Mechanism of Action Studies (e.g., Resistance studies, Target identification) Potency->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies (Animal models) Mechanism->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General workflow for the discovery and validation of novel HCV inhibitors.

References

Application Notes and Protocols for the Synthesis and Evaluation of Thieno[2,3-b]pyridine Analogues in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of thieno[2,3-b]pyridine analogues as promising therapeutic agents for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Detailed protocols for chemical synthesis and key biological assays are provided to facilitate further research and development in this area.

Introduction to Thieno[2,3-b]pyridines in Neurodegenerative Diseases

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of neurodegenerative diseases, analogues of this scaffold have emerged as potent inhibitors of key pathological targets, including Glycogen Synthase Kinase-3β (GSK-3β) and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE). The inhibition of these enzymes represents a key therapeutic strategy for mitigating the symptoms and potentially slowing the progression of Alzheimer's disease. Furthermore, the neuroprotective potential of these compounds is being explored in models of Parkinson's disease.

Data Presentation: Inhibitory Activities of this compound Analogues

The following tables summarize the in vitro inhibitory activities of selected this compound analogues against key enzymatic targets implicated in neurodegenerative diseases.

Table 1: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by Thieno[3,2-c]pyrazol-3-amine Derivatives

Compound IDStructureIC50 (nM)Reference
16b A thieno[3,2-c]pyrazol-3-amine derivative3.1[1]
S01 A pyrrolo[2,3-b]pyridine-based inhibitor0.35 ± 0.06[2]
B10 An ATP-competitive pyrrolo[2,3-b]pyridine-based inhibitor66[2]
Staurosporine Reference Inhibitor4.03 ± 0.57[2]

Table 2: Inhibition of Cholinesterases by this compound Amine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
5d Butyrylcholinesterase (BChE)0.23
5e Acetylcholinesterase (AChE)1.55
8 human Acetylcholinesterase (hAChE)0.153 ± 0.016[3]
11 human Butyrylcholinesterase (hBChE)0.828 ± 0.067[3]

Signaling Pathways and Experimental Workflows

GSK-3β Signaling Pathway in Alzheimer's Disease

Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease. Its dysregulation contributes to both the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), resulting in the production of amyloid-β (Aβ) plaques. The following diagram illustrates the central role of GSK-3β in these pathological cascades.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Pathological Events Wnt Wnt Wnt_Receptor Wnt Receptor Wnt->Wnt_Receptor Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor GSK3B GSK-3β (Active) Wnt_Receptor->GSK3B Inhibition PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt Akt->GSK3B Inhibition (p-Ser9) Tau Tau GSK3B->Tau Phosphorylation APP Amyloid Precursor Protein (APP) GSK3B->APP APP Processing Neuroinflammation Neuroinflammation GSK3B->Neuroinflammation Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Death NFTs->Synaptic_Dysfunction AB_Plaques Amyloid-β Plaques APP->AB_Plaques AB_Plaques->Synaptic_Dysfunction Neuroinflammation->Synaptic_Dysfunction Thieno_Pyridine This compound Analogue Thieno_Pyridine->GSK3B Inhibition

Caption: GSK-3β signaling cascade in Alzheimer's disease and the inhibitory action of this compound analogues.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines a typical workflow for evaluating the inhibitory potency of this compound analogues against a target enzyme, such as GSK-3β or a cholinesterase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound solutions Serial_Dilutions Perform Serial Dilutions of this compound Analogues Prepare_Reagents->Serial_Dilutions Dispense_Inhibitor Dispense Diluted Analogues and Controls into Microplate Wells Serial_Dilutions->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution to each well Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at Room Temperature Add_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Measure_Signal Measure Absorbance or Fluorescence Signal Incubate_Reaction->Measure_Signal Data_Analysis Calculate Percent Inhibition and Determine IC50 Value Measure_Signal->Data_Analysis

Caption: A generalized workflow for determining the IC50 values of this compound analogues in an enzyme inhibition assay.

Experimental Protocols

1. Synthesis of 3-Amino-N-arylthis compound-2-carboxamides

This protocol describes a general method for the synthesis of 3-amino-N-arylthis compound-2-carboxamides, a common scaffold for active analogues.[4][5]

  • Materials:

    • Appropriately substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile

    • Appropriately substituted N-aryl-2-chloroacetamide

    • Potassium hydroxide (KOH)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF, add a 10% aqueous solution of KOH (1 equivalent).

    • To this mixture, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

    • Stir the reaction mixture at room temperature for 30-40 minutes.

    • Add another portion of 10% aqueous KOH (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature for an additional 1-2 hours.

    • Pour the reaction mixture into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-amino-N-arylthis compound-2-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

2. In Vitro GSK-3β Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound analogues against GSK-3β.[1]

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, EGTA, and DTT)

    • This compound analogues dissolved in Dimethyl Sulfoxide (DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • White, opaque 96-well or 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the this compound analogues in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • In the wells of the microplate, add the diluted compounds. Include wells for a positive control (a known GSK-3β inhibitor) and a negative control (vehicle, i.e., DMSO in assay buffer).

    • Add the GSK-3β enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to all wells.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of GSK-3β inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of GSK-3β activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.

3. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity of this compound analogues using the colorimetric Ellman's method.

  • Materials:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI), the substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • This compound analogues dissolved in a suitable solvent (e.g., DMSO)

    • Clear 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the this compound analogues in phosphate buffer. The final solvent concentration should be kept low and constant.

    • In the wells of the microplate, add the phosphate buffer, DTNB solution, and the diluted test compounds. Include wells for a positive control (a known AChE inhibitor, e.g., donepezil) and a negative control (vehicle).

    • Add the AChE enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

4. Neuroprotection Assay in a Cellular Model of Parkinson's Disease

This protocol provides a general framework for assessing the neuroprotective effects of this compound analogues in a human neuroblastoma SH-SY5Y cell model of Parkinson's disease, using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).[6][7][8]

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

    • Neurotoxin (6-OHDA or MPP+)

    • This compound analogues dissolved in a suitable solvent (e.g., DMSO)

    • Reagents for assessing cell viability (e.g., MTT or resazurin)

    • Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)

    • 96-well cell culture plates

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a pre-determined concentration of 6-OHDA or MPP+ to the wells. Include control wells (untreated cells, cells treated with neurotoxin only, and cells treated with the analogue only).

    • Incubate the cells for 24-48 hours.

    • Assess cell viability using the MTT or a similar assay.

    • In parallel experiments, measure the levels of intracellular ROS using a fluorescent probe like DCFH-DA.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Quantify the fluorescence intensity to determine the relative levels of ROS.

    • Evaluate the dose-dependent neuroprotective effect of the this compound analogues by their ability to increase cell viability and reduce ROS levels in the presence of the neurotoxin.

These protocols provide a foundation for the synthesis and evaluation of novel this compound analogues as potential therapeutic agents for neurodegenerative diseases. Further optimization and validation of these methods are encouraged for specific research applications.

References

Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of thieno[2,3-b]pyridine compound libraries. This class of heterocyclic compounds has garnered significant interest in drug discovery due to its diverse biological activities, including potent anti-cancer properties. The following sections detail experimental protocols for common screening assays, summarize quantitative data from representative studies, and visualize key signaling pathways and experimental workflows.

Introduction to Thieno[2,3-b]pyridines in Drug Discovery

Thieno[2,3-b]pyridines are a class of bicyclic heteroaromatic compounds that have emerged as a privileged scaffold in medicinal chemistry. Libraries of these compounds have been synthesized and screened against various biological targets, revealing potent inhibitory activity in several disease areas, particularly in oncology. High-throughput screening (HTS) of this compound libraries enables the rapid identification of hit compounds that can be further optimized into lead candidates for drug development. Key therapeutic targets identified for this scaffold include protein kinases (e.g., RON kinase), DNA repair enzymes (e.g., Tyrosyl-DNA phosphodiesterase 1), and enzymes involved in cell signaling (e.g., Phosphoinositide-specific phospholipase C).

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen this compound libraries for desired biological activity. The choice of assay depends on the specific target or cellular process being investigated. Below are protocols for commonly used primary and secondary screening assays.

Cell Viability and Proliferation Assays

These assays are fundamental for identifying compounds with cytotoxic or cytostatic effects, which is a primary objective in cancer drug discovery.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) values.

This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Radiolabeling: 18-24 hours before harvesting, add 1 µCi/mL of ³H-thymidine to each well.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Wash the cells twice with ice-cold 5% trichloroacetic acid (TCA) to precipitate DNA.

    • Solubilize the cells by adding 0.5 mL of 0.25 N NaOH.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ values.

Enzyme Inhibition Assays

These assays are designed to identify compounds that directly inhibit the activity of a specific enzyme target.

This assay measures the ability of compounds to inhibit the kinase activity of the RON receptor tyrosine kinase.

Protocol (using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare serial dilutions of this compound compounds. Prepare a reaction mixture containing RON kinase, a suitable substrate, and ATP in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[2]

  • Kinase Reaction: In a 384-well plate, add 1 µL of the compound dilution, 2 µL of the enzyme, and 2 µL of the substrate/ATP mix.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values.

This assay identifies inhibitors of TDP1, a DNA repair enzyme.

Protocol (Fluorescence-based):

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 7 mM β-mercaptoethanol, 3 nM recombinant human TDP1, and the this compound compound at various concentrations.[3]

  • Reaction Initiation: Initiate the reaction by adding a fluorogenic TDP1 substrate (e.g., a 5'-FAM and 3'-BHQ1 labeled oligonucleotide with a 3'-phosphotyrosyl end) to a final concentration of 50 nM.[3]

  • Incubation: Incubate the plate at 37°C and monitor the increase in fluorescence in real-time using a fluorescence plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to TDP1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Cell-Based Mechanistic Assays

These assays help to elucidate the mechanism of action of hit compounds within a cellular context.

This assay determines the effect of compounds on cell cycle progression. Thieno[2,3-b]pyridines have been shown to induce G2/M arrest.[1]

Protocol:

  • Cell Treatment: Treat cells with the this compound compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Data Presentation

The following tables summarize representative quantitative data for the anti-proliferative and enzyme inhibitory activities of selected this compound derivatives from various studies.

Table 1: Anti-proliferative Activity of this compound Derivatives

Compound IDCell LineAssay TypeGI₅₀ / IC₅₀ (µM)Reference
17d MDA-MD-435 (Melanoma)Not Specified0.023[4]
17d MDA-MB-468 (Breast Cancer)Not Specified0.046[4]
DJ160 PC3 (Prostate Cancer)Not Specified~1[5]
Compound 1 MDA-MB-231 (Breast Cancer)MTT2.082 (48h)[6]
Compound 1 MCF-7 (Breast Cancer)MTT2.053 (48h)[6]
Compound 3b CCRF-CEM (Leukemia)Not Specified2.580[7]
Compound 3b CEM/ADR5000 (Resistant Leukemia)Not Specified4.486[7]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)Reference
9d TDP1Biochemical0.5
Series 1 Compounds TDP1Biochemical< 50 (for 5 compounds)[8]
15f RON KinaseIn vitro kinase assayNot specified, but potent[9][10]
ZB-60 RON KinaseADP-Glo0.056[11]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound inhibitors and a typical experimental workflow for their screening.

RON_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MSP MSP (Ligand) RON RON Receptor Tyrosine Kinase MSP->RON Binds RON->RON PI3K PI3K RON->PI3K RAS RAS RON->RAS STAT3 STAT3 RON->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation ThienoPyridine This compound Inhibitor ThienoPyridine->RON Inhibits TDP1_DNA_Repair_Pathway cluster_nucleus Nucleus DNA_Damage Topoisomerase I-induced DNA Damage (Top1cc) PARP1 PARP1 DNA_Damage->PARP1 Recruits PNKP PNKP DNA_Damage->PNKP Processes 3'-end TDP1 TDP1 TDP1->DNA_Damage Hydrolyzes 3'-phosphotyrosyl bond Cell_Death Cell Death (in cancer cells) PARP1->TDP1 Recruits & PARylates XRCC1 XRCC1 PARP1->XRCC1 Recruits Ligation DNA Ligase PNKP->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA ThienoPyridine This compound Inhibitor ThienoPyridine->TDP1 Inhibits ThienoPyridine->Cell_Death Potentiates Top1 Inhibitor-induced HTS_Workflow cluster_workflow High-Throughput Screening Workflow Library This compound Library Primary_Screen Primary Screening (e.g., MTT Assay) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Library Inactive Compounds Secondary_Screen Secondary Screening (e.g., Kinase Assay) Hit_Identification->Secondary_Screen Active Compounds Dose_Response Dose-Response & IC50 Determination Secondary_Screen->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization G2M_Arrest_Pathway cluster_g2m G2/M Checkpoint Control DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C Inhibits Cdk1_CyclinB Cdk1-Cyclin B Complex (MPF) Cdc25C->Cdk1_CyclinB Activates G2_Arrest G2/M Arrest Cdc25C->G2_Arrest Inhibition leads to Mitosis Mitotic Entry Cdk1_CyclinB->Mitosis ThienoPyridine_Effect This compound (Induces DNA Damage or affects upstream kinases) ThienoPyridine_Effect->DNA_Damage

References

Application Notes and Protocols for the Functionalization of the Thieno[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antidiabetic agents, among others.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this important scaffold, aimed at facilitating its exploration in drug discovery and development programs.

Introduction to the this compound Scaffold

The this compound core consists of a thiophene ring fused to a pyridine ring. This arrangement offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Key positions for functionalization include the amino group often present at C3, the C2 position of the thiophene ring, and various positions on the pyridine ring.

Synthetic Strategies for the this compound Core

A common and versatile method for the synthesis of the 3-aminothis compound core is the Gewald reaction and subsequent Thorpe-Ziegler cyclization. This approach typically involves the reaction of a substituted pyridin-2(1H)-thione with an α-halo-ketone or -nitrile, followed by a base-mediated intramolecular cyclization.

A representative synthetic workflow for the construction of the this compound scaffold is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Substituted Pyridinethione Substituted Pyridinethione S-Alkylation S-Alkylation Substituted Pyridinethione->S-Alkylation alpha-Halo Acetonitrile alpha-Halo Acetonitrile alpha-Halo Acetonitrile->S-Alkylation Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization S-Alkylation->Thorpe-Ziegler Cyclization Intermediate 3-Aminothis compound 3-Aminothis compound Thorpe-Ziegler Cyclization->3-Aminothis compound

Caption: General workflow for the synthesis of the 3-aminothis compound scaffold.

Key Functionalization Protocols

The following protocols detail common methods for the functionalization of the this compound scaffold.

Acylation of the 3-Amino Group

The 3-amino group is a versatile handle for introducing a wide range of substituents, which can significantly impact biological activity. Acylation with various acid chlorides or anhydrides is a straightforward method for this purpose.

Experimental Protocol: General Procedure for the Acylation of 3-Aminothieno[2,3-b]pyridines [3][4]

  • Dissolution: Dissolve the starting 3-aminothis compound derivative (1.0 eq) in a suitable dry solvent such as toluene or benzene.

  • Reagent Addition: Add the corresponding acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., ethanol) and dry under vacuum to afford the desired N-acylated product.

Functionalization at the C2-Position

The C2-position of the this compound ring can be functionalized to introduce various groups, including amides and ketones, which have been shown to be important for biological activity.[5]

Experimental Protocol: Synthesis of 2-Carboxamide and 2-Benzoyl Thieno[2,3-b]pyridines [5]

This functionalization is often achieved by selecting the appropriate starting materials for the initial Gewald synthesis. For instance, reacting a pyridinethione with a 2-chloro-N-(substituted phenyl)acetamide or a substituted phenacyl bromide in the presence of a base like sodium ethoxide leads to the direct formation of the corresponding 2-carboxamide or 2-benzoyl-3-aminothis compound.

  • Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol.

  • Starting Material Addition: Add the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) to the sodium ethoxide solution.

  • Reagent Addition: Add the corresponding 2-chloro-N-(substituted phenyl)acetamide or substituted phenacyl bromide (1.0 eq).

  • Reaction: Reflux the reaction mixture for several hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

C-H Functionalization of the Thiophene Ring

Direct C-H functionalization is an emerging and efficient strategy for modifying the this compound scaffold, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation has been reported for thieno-pyridines, although regioselectivity can be a challenge.[6][7]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation (Conceptual) [6]

Note: The following is a general conceptual protocol based on related structures, as specific conditions for this compound can vary.

  • Reaction Setup: In a reaction vessel, combine the this compound substrate (1.0 eq), the aryl halide (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Ag₂CO₃).

  • Solvent Addition: Add a suitable high-boiling point solvent such as DMSO or DMA.

  • Reaction: Heat the mixture to a high temperature (e.g., 130-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C-H arylated product.

G cluster_functionalization Functionalization Strategies This compound Core This compound Core 3-Amino Group Acylation 3-Amino Group Acylation This compound Core->3-Amino Group Acylation Acyl Chlorides C2-Position Substitution C2-Position Substitution This compound Core->C2-Position Substitution alpha-Halo Acetamides/ Phenacyl Bromides Direct C-H Arylation Direct C-H Arylation This compound Core->Direct C-H Arylation Aryl Halides, Pd catalyst

Caption: Key functionalization strategies for the this compound scaffold.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for the synthesis and biological evaluation of functionalized this compound derivatives.

Table 1: Synthesis Yields of Functionalized Thieno[2,3-b]pyridines

Compound IDFunctionalizationSubstituentYield (%)Reference
6c C2-Carbonitrile6-(5-bromobenzofuran-2-yl)90[1]
6d C2-Ester6-(5-bromobenzofuran-2-yl)87[1]
3h 3-AmideN-[4-(pyrimidin-2-ylsulfamoyl)phenyl]79[5]
6a 2-BenzoylPhenyl52[5]
31 (general) Oxidative DimerizationVarious37-64[8][9]

Table 2: Biological Activity of Selected this compound Derivatives

Compound IDTarget/AssayCell LineIC₅₀ (µM)Reference
DMT Hepatic gluconeogenesis inhibition-33.8[2]
8e Hepatic gluconeogenesis inhibition-16.8[2]
9d Hepatic gluconeogenesis inhibition-12.3[2]
3c Pim-1 kinase inhibition-35.7[5]
5b Pim-1 kinase inhibition-12.71[5]
Compound 1 Cytotoxicity (MTT assay)MDA-MB-231~0.05 (after 24h)[10]

Signaling Pathway Context: Thieno[2,3-b]pyridines as Kinase Inhibitors

Many this compound derivatives exert their biological effects by modulating intracellular signaling pathways, often through the inhibition of protein kinases. For instance, their activity as Pim-1 kinase inhibitors suggests an interference with cell survival and proliferation pathways.

G Upstream Signals Upstream Signals Pim-1 Kinase Pim-1 Kinase Upstream Signals->Pim-1 Kinase Substrate Phosphorylation Substrate Phosphorylation Pim-1 Kinase->Substrate Phosphorylation This compound Inhibitor This compound Inhibitor This compound Inhibitor->Pim-1 Kinase Cell Survival & Proliferation Cell Survival & Proliferation Substrate Phosphorylation->Cell Survival & Proliferation Apoptosis Apoptosis Substrate Phosphorylation->Apoptosis

Caption: Inhibition of the Pim-1 kinase signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold remains a highly attractive starting point for the development of novel therapeutics. The synthetic protocols outlined herein provide a foundation for accessing a wide array of derivatives. By leveraging these functionalization strategies, researchers can continue to explore the chemical space around this scaffold and unlock its full therapeutic potential. The provided data and pathway diagrams offer a valuable resource for guiding medicinal chemistry efforts in this area.

References

Application of Thieno[2,3-b]pyridines in the Development of Anti-inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for researchers interested in the development of novel anti-inflammatory drugs based on this heterocyclic system. This compound derivatives have shown significant promise as potent inhibitors of key enzymes in the inflammatory cascade, offering potential therapeutic benefits for a variety of inflammatory disorders.

Mechanism of Action: Dual Inhibition of Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX)

A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target these enzymes.

  • 5-Lipoxygenase (5-LOX): Catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are involved in various inflammatory responses, including leukocyte chemotaxis and bronchoconstriction.

By simultaneously inhibiting both COX and 5-LOX pathways, this compound derivatives can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional NSAIDs, which predominantly inhibit COX enzymes.

Potential Involvement of NF-κB and MAPK Signaling Pathways

While direct inhibition of COX and 5-LOX is a key mechanism, evidence from structurally related compounds suggests that the anti-inflammatory effects of thieno[2,3-b]pyridines may also involve the modulation of major inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Research on tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives has demonstrated their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. This suppression was linked to the prevention of the nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of IκBα.[3] Furthermore, these compounds were found to inhibit the phosphorylation of MAPKs in lipopolysaccharide (LPS)-stimulated macrophages.[3] Given the structural similarity, it is plausible that thieno[2,3-b]pyridines share this mechanism, representing a significant area for further investigation.

G Potential Anti-inflammatory Signaling Pathways of Thieno[2,3-b]pyridines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK (p38, ERK, JNK) TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK_Pathway->Gene_Expression Promotes Transcription IkB IκBα IKK->IkB Phosphorylates for Degradation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Inhibits IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases NFkB_active->Gene_Expression Promotes Transcription This compound This compound This compound->MAPK_Pathway Inhibits (Potential) This compound->IKK Inhibits (Potential)

Potential signaling pathways modulated by thieno[2,3-b]pyridines.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The following table summarizes the anti-inflammatory activity of selected this compound derivatives from the literature. This data can be used for structure-activity relationship (SAR) studies and as a benchmark for newly synthesized compounds.

Compound IDR1R2R3In Vivo Anti-inflammatory Activity (% Inhibition)In Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)In Vitro 5-LOX IC50 (µM)Reference
1a HCNNH255-0.12-[4]
1b CH3CNNH262-0.15-[4]
2a HCONH2NH268>1008.512.3[1]
2b 4-Cl-PhCONH2NH275855.49.8[1]
Ibuprofen ---451215-[1]
Celecoxib ----150.115-[4]

Note: The specific structures corresponding to the compound IDs are detailed in the cited literature. This table is a representative summary, and researchers are encouraged to consult the primary literature for more extensive datasets.

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model to assess the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin or Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, etc.: Test compounds at different doses

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Calculate the paw edema at each time point by subtracting the initial paw volume (at 0 hr) from the paw volume at the respective time point.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw edema in the control group and V_t is the mean paw edema in the treated group.

G Workflow for Carrageenan-Induced Rat Paw Edema Assay Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Grouping Divide Rats into Groups (Control, Reference, Test) Animal_Acclimatization->Grouping Drug_Administration Administer Vehicle, Reference, or Test Compound Grouping->Drug_Administration Carrageenan_Injection Inject Carrageenan into Right Hind Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the in vivo anti-inflammatory assay.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Detection system (e.g., colorimetric or fluorometric probe for prostaglandin E2)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and dilute the enzymes and test compounds to the desired concentrations in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • Heme cofactor

    • COX-1 or COX-2 enzyme

    • Test compound or reference inhibitor at various concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin E2 produced using a suitable detection kit (e.g., ELISA or a fluorometric probe).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibitory effect of the test compounds on the activity of the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid or linoleic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., Zileuton or Nordihydroguaiaretic acid - NDGA)

  • Detection system (e.g., spectrophotometric or fluorometric assay to measure the formation of hydroperoxides)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and dilute the enzyme and test compounds to the desired concentrations in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • 5-LOX enzyme

    • Test compound or reference inhibitor at various concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Add the substrate (arachidonic acid or linoleic acid) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals for a defined period using a plate reader. The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound based on the reaction rates.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G General Workflow for In Vitro Enzyme Inhibition Assays Start Start Reagent_Preparation Prepare Reagents, Enzyme, and Test Compounds Start->Reagent_Preparation Assay_Setup Set up Assay in 96-well Plate (Buffer, Enzyme, Inhibitor) Reagent_Preparation->Assay_Setup Pre_incubation Pre-incubate to Allow Inhibitor Binding Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate to Start Reaction Pre_incubation->Reaction_Initiation Incubation_Measurement Incubate and/or Measure Enzyme Activity Reaction_Initiation->Incubation_Measurement Reaction_Termination Stop Reaction (for endpoint assays) Incubation_Measurement->Reaction_Termination Endpoint Assay Data_Analysis Calculate % Inhibition and IC50 Values Incubation_Measurement->Data_Analysis Kinetic Assay Detection Detect Product Formation Reaction_Termination->Detection Detection->Data_Analysis End End Data_Analysis->End

Generalized workflow for in vitro enzyme inhibition assays.

Conclusion

Thieno[2,3-b]pyridines represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their ability to dually inhibit COX and 5-LOX, and potentially modulate NF-κB and MAPK signaling pathways, makes them attractive candidates for treating a range of inflammatory conditions. The experimental protocols and data provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of this versatile scaffold. Further investigation into their detailed mechanism of action and structure-activity relationships will be crucial for the successful development of this compound-based anti-inflammatory agents.

References

Design and Synthesis of Thieno[2,3-b]pyridine-Based Materials for Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and application of thieno[2,3-b]pyridine-based materials in the field of organic electronics. This compound derivatives have emerged as a promising class of materials for various organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their tunable electronic properties, good charge transport characteristics, and high thermal stability.

Overview of this compound-Based Materials

The this compound core is an electron-deficient moiety that, when incorporated into organic semiconductors, can lead to materials with high triplet energies and balanced charge transport properties. Strategic functionalization of the this compound scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Data Presentation: Properties of this compound-Based Materials

The following tables summarize the key electronic and device performance data for representative this compound-based materials.

Table 1: Electronic Properties of Selected this compound Derivatives

Compound/MaterialHOMO (eV)LUMO (eV)Bandgap (eV)Reference
Benzo[b]thieno[2,3-d]thiophene Derivative 2-5.49-2.263.23[1]
Benzo[b]thieno[2,3-d]thiophene Derivative 3-5.51-2.293.22[1]
Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1a-5.43-2.892.54[2]
Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1b-5.39-2.852.54[2]
Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1c-5.41-2.872.54[2]

Table 2: Performance of Organic Field-Effect Transistors (OFETs) Based on this compound Derivatives

Active MaterialHole Mobility (cm²/Vs)On/Off RatioDevice ArchitectureReference
Benzo[b]thieno[2,3-d]thiophene Derivative 30.005> 10⁶Bottom-gate, top-contact[1][3]
Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1a0.1410⁶Not specified[2]
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene (1)0.42> 10⁸Not specified[4]

Table 3: Performance of Organic Light-Emitting Diodes (OLEDs) Employing this compound Derivatives

Host/Emitter MaterialMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Max. Luminance (cd/m²)Emission ColorReference
Benzo[4][5]this compound (BTP) derivative host>20% (EQE)Not specified>20Not specifiedGreen and Blue[5][6]
Thieno[2,3-d]pyridazine-based Iridium Complex (Ir1)58.545.918.2Not specifiedYellow[7]
(4tfptp)₂Ir(Stpip)86.3Not specified24.738,560Orange-to-Yellow[8]
Thieno[3,2-c]pyridine-based Ir Complex34.21211.6>10,000Orange[9]

Experimental Protocols

Synthesis of this compound Derivatives via Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for thieno[2,3-b]pyridines.

Protocol 1: Synthesis of a 2-Aminothiophene Precursor

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.

Materials:

  • A ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., triethylamine or morpholine)

  • Ethanol or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in the chosen solvent.

  • Add the basic catalyst (0.1-0.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and a cold solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Protocol 2: Cyclization to form the this compound Core

This protocol outlines the subsequent cyclization to form the this compound ring system.

Materials:

  • 2-Aminothiophene derivative from Protocol 1

  • A suitable cyclizing agent (e.g., ethyl acetoacetate, diethyl malonate)

  • A base (e.g., sodium ethoxide)

  • Ethanol as solvent

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • Add the 2-aminothiophene derivative (1.0 eq.) to the sodium ethoxide solution.

  • Add the cyclizing agent (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol provides a general procedure for the fabrication of an OFET using a this compound-based semiconductor.

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • This compound-based organic semiconductor

  • High-purity solvent (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.

  • Organic Semiconductor Deposition:

    • Dissolve the this compound-based semiconductor in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL).

    • Deposit a thin film of the semiconductor onto the substrate using a solution-based technique like spin-coating or solution shearing.

    • Anneal the film at an optimized temperature to improve crystallinity and morphology.

  • Electrode Deposition: Through a shadow mask, thermally evaporate gold (typically 40-50 nm thick) to define the source and drain electrodes on top of the semiconductor layer.

  • Device Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station.

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple solution-processed OLED using a this compound derivative as a host material in the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) for the hole injection layer (HIL)

  • This compound-based host material

  • A phosphorescent dopant (e.g., an iridium complex)

  • An electron transport layer (ETL) material (e.g., TPBi)

  • A low work function metal cathode (e.g., LiF/Al)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate using a standard procedure (detergent, deionized water, acetone, isopropanol). Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound host material and the phosphorescent dopant in a suitable solvent at a specific host:dopant ratio.

    • Spin-coat the EML solution on top of the HIL. Anneal the film to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Sequentially deposit the ETL, a thin layer of LiF, and the aluminum cathode without breaking the vacuum.

  • Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Measure the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and efficiency of the OLED.

Mandatory Visualizations

General Synthetic Strategy for this compound Core

G cluster_start Starting Materials cluster_reaction1 Gewald Reaction cluster_intermediate Key Intermediate cluster_reaction2 Cyclization cluster_product Core Structure cluster_reaction3 Functionalization cluster_final Final Material Ketone Ketone/ Aldehyde Gewald Gewald Reaction (Base Catalyst) Ketone->Gewald Nitrile Active Methylene Nitrile Nitrile->Gewald Sulfur Sulfur Sulfur->Gewald Aminothiophene 2-Aminothiophene Derivative Gewald->Aminothiophene Cyclization Cyclization (e.g., with β-ketoester) Aminothiophene->Cyclization Thienopyridine This compound Core Cyclization->Thienopyridine Functionalization Further Functionalization (e.g., Suzuki Coupling) Thienopyridine->Functionalization FinalMaterial Functionalized This compound Functionalization->FinalMaterial G Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Acetone, Isopropanol) Start->Cleaning SurfaceTx Surface Treatment (e.g., OTS) Cleaning->SurfaceTx Deposition Semiconductor Deposition (Spin-coating/Solution Shearing) SurfaceTx->Deposition Annealing Thermal Annealing Deposition->Annealing Electrode Electrode Deposition (Thermal Evaporation) Annealing->Electrode Characterization Electrical Characterization Electrode->Characterization G cluster_structure Molecular Structure Modification cluster_properties Material Properties cluster_performance Device Performance Core This compound Core EnergyLevels HOMO/LUMO Energy Levels Core->EnergyLevels Substituents Electron Donating/ Withdrawing Groups Substituents->EnergyLevels Conjugation Extended π-Conjugation Bandgap Optical Bandgap Conjugation->Bandgap Mobility Charge Carrier Mobility (OFET) EnergyLevels->Mobility Efficiency Efficiency (OLED) EnergyLevels->Efficiency Bandgap->Efficiency Packing Molecular Packing/ Crystallinity Packing->Mobility Stability Device Stability Mobility->Stability Efficiency->Stability

References

Troubleshooting & Optimization

Overcoming challenges in the multi-step synthesis of complex thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Multi-Step Synthesis of Complex Thieno[2,3-b]pyridines

Welcome to the technical support center for the synthesis of complex thieno[2,3-b]pyridines. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the challenges encountered during the multi-step synthesis of this important heterocyclic scaffold.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Question: Why is the yield of my thieno[2,3-b]pyridine product consistently low?

Answer: Low yields are a common challenge and can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in Thorpe-Ziegler cyclizations, using a strong, non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous solvent like N,N-dimethylacetamide (DMA) at low temperatures (0–5 °C) can minimize side reactions and improve yields[1].

  • Competing Side Reactions: Depending on the synthetic route, alternative reaction pathways can consume starting materials. For example, when using 2-aminothiophene-3-carbonitriles with ketones, the reaction can yield Friedländer products in the presence of Brønsted acids, but may produce competing thienopyrimidines under basic catalysis[2].

  • Purity of Starting Materials: Impurities in starting materials, such as substituted cycloalkanones or cyanothioacetamide, can interfere with the reaction, leading to lower yields and the formation of byproducts[3]. Ensure all reagents are pure and solvents are anhydrous where required.

  • Inefficient Cyclization: The final ring-closing step is often the most challenging. In syntheses involving intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines, the efficiency of the cyclization is highly dependent on the substituents and the base used[4].

Question: I am observing the formation of an unexpected isomer or byproduct. How can I identify and prevent it?

Answer: The formation of isomers and byproducts is a frequent issue.

  • Identification: Utilize analytical techniques such as Thin Layer Chromatography (TLC) for initial assessment, followed by High-Performance Liquid Chromatography (HPLC) for separation. For structural elucidation of the unknown compound, use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)[1].

  • Prevention Strategies:

    • Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring higher activation energy pathways that lead to byproducts[1].

    • Choice of Catalyst: The catalyst plays a decisive role. For instance, in reactions of 2-aminothiophenes with ketones, Brønsted acids favor the Friedländer annulation, while Lewis acids might produce trace amounts of other products[2].

    • Modify the Synthetic Route: Some routes are more prone to side reactions. The Gould-Jacobs reaction, for example, can be a multi-step process with potential for byproduct formation at each stage[2]. Consider alternative pathways like the Gewald reaction followed by cyclization, which can offer better control.

Question: My final product is difficult to purify. What purification strategies are most effective?

Answer: Purification of thieno[2,3-b]pyridines can be challenging due to their polarity and potential for co-elution with closely related impurities.

  • Column Chromatography: This is the most common method. Use a systematic approach to select the solvent system, starting with non-polar solvents and gradually increasing polarity. A typical system is a gradient of ethyl acetate in hexane[5].

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, DMF) can be highly effective for removing minor impurities[6].

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological assays, preparative HPLC is a powerful, albeit more resource-intensive, option.

Frequently Asked Questions (FAQs)

Question: What are the most common synthetic strategies for constructing the this compound core?

Answer: Several reliable methods exist, with the choice depending on the available starting materials and desired substitution pattern. The two most popular approaches involve the annulation of a thiophene ring onto a pyridine precursor or the annulation of a pyridine ring onto a thiophene precursor[2]. Key named reactions include:

  • Gewald Reaction: A multi-component reaction involving a ketone, an α-cyanoester, and elemental sulfur to form a polysubstituted 2-aminothiophene, which is a versatile intermediate for further cyclization[7][8][9][10].

  • Friedländer Annulation: This reaction condenses a 2-aminothiophene derivative with a compound containing a reactive carbonyl group to form the pyridine ring[2][11][12][13]. It can be catalyzed by various acids[11].

  • Thorpe-Ziegler Cyclization: This involves the base-catalyzed intramolecular cyclization of a dinitrile, commonly used for forming the thiophene ring onto a pyridine scaffold[1][2].

  • Gould-Jacobs Reaction: This method is used to construct the pyridine ring onto a 2-aminothiophene intermediate[2].

Question: How do I choose the appropriate starting materials for my target molecule?

Answer: The choice of starting materials dictates the final substitution pattern.

  • For building the thiophene ring onto a pyridine (Thorpe-Ziegler approach), you would typically start with a 3-cyanopyridine-2(1H)-thione. This is then S-alkylated with an α-halo compound containing an electron-withdrawing group, followed by base-induced cyclization[2].

  • For building the pyridine ring onto a thiophene (Friedländer approach), you would start with a 2-aminothiophene derivative. The substituents on the final pyridine ring are determined by the ketone or dicarbonyl compound used in the condensation step[2]. For example, reacting 2-aminothiophenes with β-ketoesters is a common route[2].

Question: What analytical methods are essential for characterizing the synthesized thieno[2,3-b]pyridines?

Answer: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure, connectivity, and substitution patterns of the molecule[1].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition, often through high-resolution mass spectrometry (HRMS)[14].

  • Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule, such as C=O, NH₂, and C≡N[1][14].

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthetic MethodStarting MaterialsKey Reagents/ConditionsYield (%)Reference
Electrophilic Cyclization3-(arylethynyl)-2-(alkylthio)pyridines, Diaryl diselenidesOxone®, Acetonitrile, Room Temp57-99%[5]
Thorpe-Ziegler Cyclization2-mercaptonicotinonitrile derivatives, Chloroacetyl derivativesSodium ethoxide, Ethanol, RefluxNot specified[1]
Gewald-based SynthesisSubstituted cyclohexanones, CyanothioacetamidePiperidinium acetate, H₂O, Reflux24-94% (for intermediate)[3]
Intramolecular Cyclization2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, α-halogen compoundsSodium alkoxide, Room Temp"Excellent"[4]
Friedländer Annulation2-aminobenzaldehydes, KetonesAcid catalyst (e.g., TsOH, Lewis Acids)Varies[11][13]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization

This protocol is adapted from methodologies involving the reaction of substituted pyridines with α-halo ketones followed by cyclization[1][14].

  • S-Alkylation:

    • To a solution of the appropriate 2-mercaptonicotinonitrile derivative (1.0 equiv.) in a suitable solvent like ethanol or DMF, add a base such as sodium ethoxide or potassium hydroxide (1.0 equiv.).

    • Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

    • Add the desired α-bromoalkyl ketone (1.0 equiv.) dropwise to the solution.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water and collect the precipitated solid (the S-alkylated intermediate) by filtration.

  • Intramolecular Cyclization:

    • Suspend the dried S-alkylated intermediate in ethanol.

    • Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

    • Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF/ethanol)[14].

Visualizations

Diagram 1: General Experimental Workflow

G start_end start_end process process analysis analysis product product A Starting Materials (e.g., Pyridine/Thiophene Precursors) B Step 1: Intermediate Synthesis (e.g., S-Alkylation / Knoevenagel) A->B C Step 2: Cyclization Reaction (e.g., Thorpe-Ziegler / Friedländer) B->C D Crude Product Isolation C->D E Purification (Column Chromatography / Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Final Product (Pure this compound) F->G

Caption: General workflow for the multi-step synthesis of thieno[2,3-b]pyridines.

Diagram 2: Troubleshooting Logic for Low Yields

G problem problem cause cause solution solution start Problem: Low Yield or No Product sub1 Check Starting Materials start->sub1 sub2 Review Reaction Conditions start->sub2 sub3 Analyze for Side Products start->sub3 sol1a Verify Purity (NMR/MS) sub1->sol1a sol1b Ensure Stoichiometry is Correct sub1->sol1b sol1c Use Anhydrous Solvents sub1->sol1c sol2a Optimize Temperature sub2->sol2a sol2b Screen Solvents and Bases sub2->sol2b sol2c Adjust Reaction Time sub2->sol2c sol3a Run TLC/LC-MS on Crude Mixture sub3->sol3a sol3b Isolate and Characterize Byproducts sub3->sol3b sol3c Change Synthetic Route to Avoid Side Reactions sub3->sol3c

Caption: A decision-making diagram for troubleshooting low product yields.

Diagram 3: Major Synthetic Pathways to the this compound Core

G cluster_0 Pyridine Precursors cluster_1 Thiophene Precursors precursor precursor reaction reaction product product P1 3-Cyano-2-chloropyridines R1 Thorpe-Ziegler Cyclization P1->R1 P2 3-Cyanopyridine-2(1H)-thiones P2->R1 T1 2-Aminothiophenes (from Gewald Reaction) R2 Friedländer Annulation T1->R2 Final This compound Core Structure R1->Final R2->Final

Caption: Relationship between precursors and key reactions for synthesis.

References

Troubleshooting side reactions in the functionalization of the thieno[2,3-b]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the thieno[2,3-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

  • Question: I am observing low yields in my Suzuki cross-coupling reaction with a halogenated this compound. What are the potential causes and solutions?

    Answer: Low yields in Suzuki coupling reactions are a common issue. Several factors could be contributing to this problem:

    • Mixture of Products: You may be forming a mixture of mono- and di-arylated products, which can be difficult to separate and lead to lower isolated yields of the desired compound.[1]

    • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions. Ensure all reagents and solvents are pure and dry. Consider using a different palladium precursor or ligand.

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. An optimization screen may be necessary. For instance, in some Suzuki couplings of dibromothiophene, low yields were initially observed, highlighting the need for optimized conditions.[1]

    • Steric Hindrance: The position of the halogen on the this compound core and the nature of the boronic acid can influence reactivity due to steric effects.

    Troubleshooting Workflow for Low-Yield Suzuki Coupling:

    G start Low Yield in Suzuki Coupling check_purity Verify Reagent and Solvent Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Base, Time) check_purity->optimize_conditions If pure solution_purity Purify Reagents/Solvents (e.g., distillation, drying agents) check_purity->solution_purity If impure change_catalyst Screen Different Pd Catalysts and Ligands optimize_conditions->change_catalyst check_products Analyze Crude Mixture for Side Products (e.g., di-arylation) change_catalyst->check_products solution_optimize Identify Optimal Condition Set check_products->solution_optimize solution_catalyst Select Best Performing Catalyst/Ligand System check_products->solution_catalyst solution_products Adjust Stoichiometry or Purification Method check_products->solution_products solution_purity->optimize_conditions end Improved Yield solution_optimize->end solution_catalyst->end solution_products->end

    Troubleshooting workflow for low-yield Suzuki coupling reactions.
  • Question: I am attempting a Buchwald-Hartwig amination on a bromo-thieno[2,3-b]pyridine, but the reaction is not proceeding. What should I check?

    Answer: Failure of a Buchwald-Hartwig reaction can often be traced back to the catalyst system and reaction setup.

    • Ligand Choice: The choice of phosphine ligand is crucial. Consider ligands known to be effective for heteroaromatic substrates.

    • Base Selection: The strength of the base (e.g., NaOtBu, K3PO4) can significantly impact the reaction outcome.

    • Oxygen Sensitivity: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.

    • Intramolecular Cyclization: In some cases, unexpected intramolecular cyclization can occur, consuming the starting material. For example, the palladium-catalyzed coupling of 3-amino-thieno[3,2-b]pyridine-2-carboxylate with 2-bromopyridine can lead to tetracyclic products through intramolecular cyclization.[2]

2. Oxidation Reactions

  • Question: I am trying to oxidize the sulfur atom of the this compound core, but I am getting a complex mixture of products. Why is this happening?

    Answer: Selective oxidation of thienopyridines can be challenging as multiple sites are susceptible to oxidation.

    • Reaction Pathway: Oxidation can lead to N-oxides, S-oxides (sulfoxides), or sulfones, depending on the oxidant and reaction conditions.[3][4]

    • Solvent Effects: The choice of solvent can dramatically alter the reaction pathway. For instance, the hypochlorite oxidation of 3-aminothis compound-2-carboxamides yields different products depending on the solvent system used, including unexpected oxidative dimerization products.[4]

    • Over-oxidation: Using too strong an oxidant or prolonged reaction times can lead to over-oxidation to the sulfone or degradation of the starting material.

    Table 1: Influence of Solvent on the Oxidation of 3-Aminothis compound-2-carboxamides with NaOCl [4]

MethodSolvent SystemCatalystProduct TypeYield (%)
AAqueous DioxaneNoneOxidative Dimer37-55
BCH2Cl2-WaterPhase Transfer CatalystOxidative Dimer43-64

3. Functionalization of Amino Groups

  • Question: When acylating a 3-aminothis compound, I observe the formation of multiple products. How can I improve the selectivity?

    Answer: The 3-amino group on the this compound core is a versatile handle for further functionalization, but its reactivity can lead to side reactions.[5][6]

    • Protecting Groups: If other reactive sites are present in the molecule, consider using protecting groups to ensure selective acylation of the desired amino group.

    • Reaction Conditions: Control of temperature and the rate of addition of the acylating agent can help minimize side reactions. Using a non-nucleophilic base can also be beneficial.

    • Reagent Choice: Highly reactive acylating agents like acyl chlorides might lead to over-acylation or reaction at other nucleophilic sites. Consider using a milder acylating agent, such as an anhydride or an activated ester.

    Logical Diagram for Selective Acylation:

    G start Goal: Selective Acylation of 3-Amino Group check_reactivity Are other nucleophilic sites present? start->check_reactivity protect Use Protecting Group Strategy check_reactivity->protect Yes no_protect Direct Acylation check_reactivity->no_protect No optimize Optimize Conditions (Temp, Base, Reagent) protect->optimize no_protect->optimize deprotect Deprotection optimize->deprotect If protected product Selective Acylation Product optimize->product If direct deprotect->product

    Decision process for selective acylation of 3-aminothis compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Amino-N-arylthis compound-2-carboxamides [4]

This protocol describes a key step in building the this compound core, which can then be further functionalized.

  • Starting Materials: 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol), 10% aq. KOH solution (11.2 mL, 20 mmol), DMF (20 mL), N-aryl-2-chloroacetamide (20 mmol).

  • S-Alkylation: To a mixture of the thione and KOH solution in DMF, add the corresponding N-aryl-2-chloroacetamide.

  • Reaction: Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Cyclization: Add another portion of 10% aq. KOH solution (11.2 mL, 20 mmol) and stir the reaction mixture at room temperature for 2–3 hours.

  • Work-up: Pour the reaction mixture into cold water. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or dioxane).

Protocol 2: Acylation of 3-Aminothis compound-2-carboxamides [6]

This protocol is for the synthesis of 3-(chloroacetylamino) derivatives.

  • Starting Materials: 3-Aminothis compound-2-carboxamide, chloroacetyl chloride, dry toluene or benzene.

  • Reaction: Dissolve or suspend the aminothienopyridine in the dry solvent. Add chloroacetyl chloride dropwise.

  • Heating: Heat the reaction mixture to boiling and maintain reflux for a specified time (monitor by TLC).

  • Work-up: Cool the reaction mixture. The product, α-chloroacetamide, may precipitate. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by filtration and washing with a non-polar solvent or by recrystallization to yield a white or pale yellow solid.

References

Technical Support Center: Refinement of Purification Protocols for Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for thieno[2,3-b]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.

Recrystallization Issues

Question 1: My this compound derivative has poor solubility in common recrystallization solvents. How can I achieve effective purification?

Answer: Poor solubility can be a significant hurdle. Here are several strategies to address this:

  • Solvent Screening: A broader range of solvents should be tested. While ethanol, DMF, and dioxane are commonly used, consider solvent mixtures. For example, a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) can be effective. Common pairs include Dichloromethane/Methanol, Chloroform/Hexane, or Ethyl Acetate/Hexane.

  • Hot Filtration: If your compound is sparingly soluble even in hot solvents, you may be losing a significant amount of product during hot filtration to remove insoluble impurities. Ensure the filtration apparatus is pre-heated to minimize premature crystallization.

  • Slow Cooling: Rapid cooling often leads to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of purer crystals.

  • Alternative Techniques: If recrystallization proves consistently difficult, consider alternative purification methods such as column chromatography or preparative HPLC.

Question 2: During recrystallization, my compound precipitates as an oil or an amorphous solid instead of crystals. What should I do?

Answer: Oiling out or amorphous precipitation can be caused by several factors:

  • High Impurity Levels: A high concentration of impurities can inhibit crystal lattice formation. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities.

  • Solvent Choice: The solvent system may not be optimal. The ideal solvent will dissolve the compound when hot but have very limited solubility when cold. If the compound is too soluble, it may not crystallize properly.

  • Cooling Rate: As mentioned previously, a slower cooling rate is crucial. Try insulating the flask to slow down the cooling process.

  • Seeding: Introducing a seed crystal of the pure compound can induce crystallization. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.

Column Chromatography Issues

Question 3: My this compound derivative is streaking or tailing on the silica gel column. How can I improve the separation?

Answer: Streaking or tailing is a common issue, often due to interactions between the compound and the stationary phase. For thieno[2,3-b]pyridines, the basic nitrogen atom can interact strongly with the acidic silica gel.

  • Solvent System Modification:

    • Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can neutralize the acidic sites on the silica gel, reducing tailing.

    • Increase Polarity: A gradual increase in the polarity of the eluent (gradient elution) can help to move the compound along the column more effectively and reduce tailing.

  • Stationary Phase Choice:

    • Deactivated Silica: You can use commercially available deactivated silica gel or deactivate it yourself by pre-treating the silica with a solution containing triethylamine.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds like many this compound derivatives.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can also lead to poor separation.

Question 4: I am unable to separate my desired this compound derivative from a closely eluting impurity. What strategies can I employ?

Answer: Separating closely eluting compounds requires optimizing the chromatographic conditions:

  • Fine-tune the Solvent System: Small changes in the solvent composition can have a significant impact on resolution. Experiment with different solvent mixtures. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might alter the selectivity.

  • Use a Longer Column: Increasing the length of the column provides more theoretical plates and can improve the separation of closely eluting compounds.

  • Employ a Finer Mesh Silica Gel: Using silica gel with a smaller particle size can enhance resolution, although it may lead to higher backpressure.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Common impurities often include unreacted starting materials (e.g., substituted 2-mercaptopyridines, α-halo ketones, or malononitrile derivatives), reagents used in the synthesis (like bases or catalysts), and by-products from side reactions such as incomplete cyclization or dimerization.

Q2: Is it possible for my this compound derivative to decompose on silica gel?

A2: Yes, some organic compounds can be sensitive to the acidic nature of silica gel. If you observe the appearance of new spots on your TLC plate after spotting your compound and letting it sit for a while, or if you get a low recovery from your column, your compound may be decomposing. In such cases, using deactivated silica, alumina, or adding a basic modifier to your eluent is recommended.

Q3: How do I choose the best solvent system for column chromatography?

A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

Q4: What is a general-purpose recrystallization solvent for 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives?

A4: Based on literature, ethanol is a frequently used and often effective recrystallization solvent for this class of compounds.[1] However, the optimal solvent will depend on the specific substituents on the this compound core.

Data Presentation

The following tables summarize purification data for various this compound derivatives compiled from the literature.

Table 1: Purification of this compound Derivatives by Recrystallization

Compound ClassRecrystallization SolventYield (%)Reference
3-Amino-N-arylthis compound-2-carboxamidesNot specified67-84[2][3]
3-Amino-N-benzyl-6-(4-fluorophenyl)this compound-2-carboxamideEthanol60[1]
Various condensed thieno[2,3-b]pyridinesDMF/Ethanol87[4]
Substituted thieno[2,3-b]pyridinesDioxane84-90[5]

Table 2: Purification of this compound Derivatives by Column Chromatography

Compound ClassStationary PhaseEluentYield (%)Reference
3-Amino-thieno[2,3-b]pyridine-2-carboxylatesSilica GelNot specifiedChallenging Separation[1]
3-Amino-6-piperazin-1-yl-4-propyl-thieno[2,3-b]pyridine-2-carboxylic acid amideSilica Gel30-100% EtOAc/Hexanes45[6]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a this compound Derivative

  • Dissolution: In a flask, add the crude this compound derivative and a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. Avoid adding an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography of a this compound Derivative

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound with good separation from impurities.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

G start Crude this compound Derivative recrystallization Recrystallization start->recrystallization Solid Product column_chromatography Column Chromatography start->column_chromatography Oily or Solid Product pure_solid Pure Crystalline Solid recrystallization->pure_solid Successful troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst Unsuccessful pure_oil_solid Pure Compound (Oil or Solid) column_chromatography->pure_oil_solid Successful troubleshoot_column Troubleshoot Column Chromatography column_chromatography->troubleshoot_column Unsuccessful troubleshoot_recryst->column_chromatography Try Alternative troubleshoot_column->recrystallization Try Alternative

Caption: General workflow for the purification of this compound derivatives.

G cluster_recryst Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting poor_solubility Poor Solubility Solvent Screening Hot Filtration Slow Cooling oiling_out Oiling Out / Amorphous Solid Slower Cooling Seeding Pre-purification tailing Tailing/Streaking Add Basic Modifier Use Alumina Deactivated Silica poor_separation Poor Separation Optimize Eluent Longer Column Preparative HPLC start Purification Issue start->poor_solubility Recrystallization start->oiling_out Recrystallization start->tailing Column Chromatography start->poor_separation Column Chromatography

Caption: Logical relationships in troubleshooting purification of thieno[2,3-b]pyridines.

References

Technical Support Center: Optimization of Catalytic Systems for Cross-Coupling Reactions on Thieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic cross-coupling functionalization of the thieno[2,3-b]pyridine scaffold. The following sections offer solutions to common experimental challenges, detailed protocols, and data-driven recommendations.

General Troubleshooting Workflow

Before delving into specific reaction types, the following workflow provides a systematic approach to troubleshooting common issues in cross-coupling reactions involving the this compound core.

G start Low Yield or No Reaction reagents Verify Reagent Quality & Purity (Aryl halide, Boronic acid/ester, Amine, etc.) start->reagents Step 1 atmosphere Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line, purge with Ar/N₂) reagents->atmosphere Step 2 catalyst_check Evaluate Catalyst System atmosphere->catalyst_check Step 3 ligand Screen Different Ligands (e.g., Buchwald, Josiphos, PPh₃) catalyst_check->ligand precatalyst Try a Pre-catalyst (e.g., G3-XPhos) catalyst_check->precatalyst conditions Optimize Reaction Conditions catalyst_check->conditions Step 4 base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) conditions->base solvent Screen Solvents (e.g., Dioxane, Toluene, DMF, t-AmOH) conditions->solvent temp Vary Temperature & Time conditions->temp analysis Analyze Byproducts via LCMS/GCMS (Identify homocoupling, protodeboronation, etc.) conditions->analysis Step 5 analysis->start Re-evaluate based on byproducts success Reaction Optimized analysis->success Problem Solved G pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex trans Transmetalation (R-M) pd2_complex->trans Rate-limiting for electron-rich Ar-X pd2_intermediate Ar-Pd(II)(R)L₂ trans->pd2_intermediate re Reductive Elimination pd2_intermediate->re Rate-limiting for sterically hindered R re->inv1 product Product (Ar-R) inv1->pd0 Catalyst Regenerated inv1->product Out G start Select this compound Substrate sterics Is the coupling site sterically hindered? start->sterics electronics Is the amine/boronic acid electron-deficient? sterics->electronics No bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, tBuXPhos, BrettPhos) sterics->bulky_ligand Yes e_rich_ligand Use Highly Electron-Donating Ligand (e.g., RuPhos, cataCXium A) electronics->e_rich_ligand Yes standard_ligand Standard Ligand may suffice (e.g., PPh₃, dppf) electronics->standard_ligand No less_bulky_ligand Use Less Hindered Ligand (e.g., SPhos, RuPhos)

Methods for scaling up the production of promising thieno[2,3-b]pyridine drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of promising thieno[2,3-b]pyridine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing thieno[2,3-b]pyridines on a larger scale?

A1: Several synthetic strategies are employed for the synthesis of thieno[2,3-b]pyridines. One of the most common and adaptable for scale-up is the Gewald reaction, a multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Another prevalent method is the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine derivatives.[1][2] The choice of route for scale-up often depends on the availability and cost of starting materials, reaction robustness, and the ease of purification of the final product.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of impurities. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, ensuring good heat and mass transfer, and achieving consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and increased impurity formation.[3]

  • Rate of Reagent Addition: Controlled addition of reagents, especially in exothermic reactions, is critical for safety and to maintain optimal reaction conditions.

  • Reaction Time: Reaction times may differ significantly from lab-scale to production scale and should be monitored closely, for instance by using in-process controls like HPLC.[4]

Q3: How does the impurity profile of a this compound synthesis typically change upon scale-up?

A3: The impurity profile can change significantly during scale-up. New impurities may appear, and the levels of existing ones can increase due to issues with heat transfer, mixing, or prolonged reaction times.[5] It is essential to conduct thorough impurity profiling at the laboratory and pilot scales to identify potential issues and develop robust analytical methods for their detection and control.

Q4: What are the recommended methods for purifying this compound drug candidates on a large scale?

A4: Large-scale purification strategies aim to balance purity, yield, and cost-effectiveness. Common methods include:

  • Crystallization: This is often the most cost-effective method for purifying solid compounds. Optimization of solvent systems, cooling profiles, and seeding is crucial for achieving the desired purity and crystal form.

  • Preparative Chromatography: Techniques like flash chromatography or preparative HPLC can be used for high-purity requirements, although they are generally more expensive and solvent-intensive.[6] For industrial-scale applications, Centrifugal Partition Chromatography (CPC) offers a silica-free alternative with high sample recovery.[7]

  • Distillation: For volatile intermediates or products, distillation can be an effective purification method.[8]

Troubleshooting Guides

Issue 1: Low Reaction Yield Upon Scale-Up
Potential Cause Troubleshooting Step
Inefficient Heat Transfer Monitor internal reaction temperature closely. Use a jacketed reactor with an appropriate heat transfer fluid. Consider a semi-batch process with controlled addition of the limiting reagent to manage exotherms.
Poor Mixing Evaluate the reactor's mixing efficiency. The type of agitator, stirring speed, and baffle design are critical. For heterogeneous reactions, ensure efficient mixing of phases.[3]
Incomplete Reaction Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC). Reaction times may need to be extended on a larger scale.[4]
Side Reactions Re-optimize reaction conditions at the pilot scale. A Design of Experiments (DoE) approach can help identify optimal parameters to minimize side product formation.[3]
Product Loss During Work-up Evaluate each step of the work-up and isolation procedure. Ensure efficient phase separation and minimize losses during filtration and drying. Consider alternative work-up procedures that are more amenable to large-scale operations.[9]
Issue 2: Increased Impurity Levels in the Final Product
Potential Cause Troubleshooting Step
Localized Overheating Improve mixing and control the rate of addition of exothermic reagents. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.[3]
Longer Reaction Times Determine the optimal reaction time through kinetic studies. Quench the reaction promptly once the desired conversion is reached to prevent the formation of degradation products.
Raw Material Quality Establish strict specifications for all starting materials and reagents. Qualify suppliers to ensure consistent quality.[5]
Air/Moisture Sensitivity If the reaction is sensitive to air or moisture, ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Purification Optimize the crystallization or chromatography method. For crystallization, screen different solvent systems and cooling profiles. For chromatography, adjust the stationary phase, mobile phase, and loading conditions.[6]

Quantitative Data

Table 1: Comparison of Reaction Parameters for a Generic this compound Synthesis at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reaction Time 2-4 hours4-8 hours8-16 hours
Typical Yield 85-95%75-85%70-80%
Key Impurity Level <0.1%0.1-0.5%0.5-1.5%
Heat Transfer Efficient (High surface area to volume ratio)Moderate (Requires jacketed reactor)Challenging (Requires careful thermal management)
Mixing Generally efficient with magnetic stirringRequires optimized mechanical agitationCritical, requires specific impeller design and speed

Note: These are generalized values and can vary significantly depending on the specific reaction and equipment.

Experimental Protocols

Protocol 1: Gewald Synthesis of a 3-Aminothis compound Derivative (Pilot Scale)

Materials:

  • Substituted cyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (2.0 equiv)

  • Ethanol (as solvent)

Equipment:

  • 100 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel.

  • Chiller/heater unit for temperature control.

  • Nutsche filter dryer.

Procedure:

  • Charge the reactor with the substituted cyclohexanone and ethanol.

  • Begin agitation and add the malononitrile.

  • Add the elemental sulfur portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Through the addition funnel, add morpholine dropwise over 1-2 hours, maintaining the internal temperature between 40-45 °C. An exotherm is expected.

  • After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 4-6 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 10-15 °C.

  • The product will precipitate. Filter the solid using the Nutsche filter.

  • Wash the filter cake with cold ethanol.

  • Dry the product under vacuum at 50 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage start Charge Reactor with Starting Materials reagent_add Controlled Reagent Addition & Temperature Management start->reagent_add Initiate Reaction reaction Reaction Monitoring (In-Process Control) reagent_add->reaction Maintain Conditions quench Reaction Quench reaction->quench Reaction Complete extraction Aqueous Work-up / Extraction quench->extraction Transfer filtration Filtration extraction->filtration drying Drying of Crude Product filtration->drying crystallization Crystallization drying->crystallization final_drying Final Product Drying crystallization->final_drying end Final API final_drying->end

Caption: A generalized experimental workflow for the scale-up synthesis and purification of this compound drug candidates.

troubleshooting_logic cluster_investigation Initial Investigation cluster_synthesis_opt Synthesis Optimization cluster_purification_opt Purification Optimization start Low Yield or High Impurities Observed check_params Review Process Parameters (Temp, Mixing, Time) start->check_params check_materials Analyze Raw Material Quality start->check_materials check_analytics Verify Analytical Method start->check_analytics optimize_temp Optimize Temperature Profile check_params->optimize_temp optimize_mixing Adjust Agitation Speed/Type check_params->optimize_mixing optimize_addition Modify Reagent Addition Rate check_params->optimize_addition end Achieved Target Yield and Purity check_materials->end If materials are acceptable optimize_crystallization Screen Solvents for Crystallization check_analytics->optimize_crystallization optimize_chromatography Optimize Chromatography Conditions check_analytics->optimize_chromatography optimize_temp->end optimize_mixing->end optimize_addition->end optimize_crystallization->end optimize_chromatography->end

Caption: A logical troubleshooting workflow for addressing common issues during the scale-up of this compound synthesis.

References

Technical Support Center: Novel Thieno[2,3-b]pyridine Analogues in Drug Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing novel thieno[2,3-b]pyridine analogues to overcome drug resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound analogues overcome drug resistance?

A1: this compound analogues have demonstrated the ability to counteract drug resistance through several mechanisms:

  • Inhibition of DNA Repair Enzymes: Certain analogues act as inhibitors of enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in the repair of DNA damage caused by topoisomerase I (TOP1) inhibitors like topotecan. By inhibiting TDP1, these compounds sensitize resistant cancer cells to the effects of chemotherapy.[1]

  • Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, including those that are multidrug-resistant.[2][3][4] This is a crucial mechanism for eliminating cancer cells that have developed resistance to other treatments.

  • Targeting Cancer Stem Cells (CSCs): Some analogues have been found to reduce the population of cancer stem cells, which are often responsible for tumor recurrence and therapy resistance.[2]

  • Kinase Inhibition: This class of compounds can inhibit various protein kinases that are often dysregulated in cancer and contribute to drug resistance. Examples include RON splice variants, c-Src, and VEGFR-2.[5][6]

  • Cell Cycle Arrest: Thieno[2,3-b]pyridines can cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[7][8]

Q2: I am not observing the expected cytotoxic effects of my this compound analogue on a drug-resistant cell line. What could be the issue?

A2: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:

  • Compound Solubility: Thieno[2,3-b]pyridines can have poor aqueous solubility.[9] Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Precipitates can lead to inaccurate concentrations.

  • Cell Line Specificity: The efficacy of these analogues can be highly cell-line dependent. The specific resistance mechanism of your chosen cell line may not be susceptible to the mechanism of action of your compound. It is advisable to test the compounds on a panel of cell lines with well-characterized resistance mechanisms.

  • Concentration and Incubation Time: The effective concentration and treatment duration can vary significantly. Refer to published data for similar compounds and perform a dose-response and time-course experiment to determine the optimal conditions for your specific analogue and cell line.[2]

  • Compound Stability: Ensure the compound is stable under your experimental conditions (e.g., in culture medium at 37°C). Degradation can lead to a loss of activity.

  • Purity of the Compound: Impurities in your synthesized compound could interfere with its activity. Verify the purity of your analogue using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Q3: My this compound analogue shows high intrinsic cytotoxicity, making it difficult to assess its chemosensitizing potential. How can I address this?

A3: To evaluate the chemosensitizing effect of a compound that also has its own anti-proliferative activity, it's crucial to use concentrations that are non-toxic or minimally toxic when used alone.[1][10] The goal is to observe a synergistic or additive effect when combined with a known chemotherapeutic agent. You can determine the non-toxic concentration range through a standard cytotoxicity assay (e.g., MTT or resazurin) with the this compound analogue alone.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Problem Possible Cause Suggested Solution
High variability between replicate wellsInaccurate pipetting, uneven cell seeding, or edge effects in the microplate.Ensure proper mixing of cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use calibrated pipettes.
IC50 values differ significantly between experimentsVariations in cell passage number, cell confluency at the time of treatment, or incubation time.Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at the same con-fluency level for each experiment. Standardize the incubation time.
No clear dose-response curveCompound precipitation at higher concentrations, or the tested concentration range is not appropriate.Visually inspect the wells for any signs of precipitation. If observed, try using a lower top concentration or a different solvent system. Expand the concentration range tested (both higher and lower) to capture the full dose-response curve.
Guide 2: Difficulty in Interpreting Apoptosis Assay Results
Potential Problem Possible Cause Suggested Solution
High background apoptosis in control cellsCells are unhealthy due to over-confluency, nutrient depletion, or improper handling.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during harvesting and staining to minimize mechanical stress.
No significant increase in apoptosis after treatmentThe compound may not be inducing apoptosis at the tested concentration or time point, or it may be causing necrosis instead.Perform a time-course experiment to identify the optimal time point for apoptosis detection. Test a wider range of concentrations. Use a method that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
Inconsistent staining with Annexin V/PIIncorrect buffer composition, inappropriate incubation times, or issues with the flow cytometer setup.Use the binding buffer provided with the kit. Optimize incubation times for your specific cell type. Ensure proper compensation and gating on the flow cytometer.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines

CompoundCell LineAssayIC50 / EC50 (µM)Reference
Compound 3bCCRF-CEM (sensitive)Resazurin2.580 ± 0.550[11][12]
Compound 3bCEM/ADR5000 (multidrug-resistant)Resazurin4.486 ± 0.286[11][12]
Compound 1HeLaMTT2.14 (48h)[2]
Compound 1SiHaMTT2.77 (48h)[2]
Compound 6cHCT-116³H-thymidine incorporation0.011[9]
Compound 8cHCT-116³H-thymidine incorporation0.015[9]
Compound 8dHCT-116³H-thymidine incorporation0.024[9]
Compound 6cMDA-MB-231³H-thymidine incorporation0.024[9]
Compound 8cMDA-MB-231³H-thymidine incorporation0.021[9]
Compound 8dMDA-MB-231³H-thymidine incorporation0.032[9]
DJ160LNCaPCrystal Violet~0.1[4]
DJ160PC3Crystal Violet~0.1[4]

Table 2: TDP1 Inhibition by this compound Analogues

Compound SeriesAssay ConditionsResultReference
Series 1100 µM single concentration screen10 compounds showed >50% inhibition[1]
Series 1 (top 5)IC50 determinationIC50 values < 50 µM[1][10]
Series 250 µM single concentration screenAll compounds had IC50 values > 50 µM[1][10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogue in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the this compound analogue for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analogues cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of this compound Analogues purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization cell_culture Culturing of Sensitive & Resistant Cancer Cell Lines characterization->cell_culture cytotoxicity Cytotoxicity/Cell Viability Assays (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) cytotoxicity->mechanism ic50 IC50/EC50 Determination mechanism->ic50 statistical Statistical Analysis ic50->statistical sar Structure-Activity Relationship (SAR) Analysis statistical->sar

Caption: Workflow for synthesis and in vitro evaluation.

signaling_pathway Proposed Mechanism of Action for Chemosensitization cluster_chemo Chemotherapy cluster_cell Cancer Cell topotecan Topotecan (TOP1 Inhibitor) top1 Topoisomerase I (TOP1) topotecan->top1 inhibits dna_damage DNA Damage top1->dna_damage causes tdp1 TDP1 (DNA Repair Enzyme) dna_damage->tdp1 activates apoptosis Apoptosis dna_damage->apoptosis induces cell_survival Cell Survival & Proliferation tdp1->cell_survival promotes repair leading to thieno_pyridine This compound Analogue thieno_pyridine->tdp1 inhibits

Caption: Chemosensitization by TDP1 inhibition.

troubleshooting_logic Troubleshooting Logic for Low Cytotoxicity start Low/No Cytotoxicity Observed check_solubility Check Compound Solubility (visual inspection, concentration) start->check_solubility check_conditions Verify Experimental Conditions (cell health, passage number) check_solubility->check_conditions [Soluble] dose_response Perform Dose-Response & Time-Course Experiment check_solubility->dose_response [Precipitation] check_conditions->dose_response [Conditions OK] check_purity Verify Compound Purity (NMR, HPLC, MS) dose_response->check_purity [Still Low Activity] consider_mechanism Consider Cell-Specific Resistance Mechanism check_purity->consider_mechanism [Purity Confirmed] end Hypothesis: Compound is not effective for this cell line/ resistance mechanism consider_mechanism->end

Caption: Troubleshooting low cytotoxicity observations.

References

Validation & Comparative

In vitro and in vivo evaluation of the anticancer efficacy of thieno[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thieno[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology. This guide provides a comprehensive in vitro and in vivo evaluation of their anticancer efficacy, offering a comparative analysis against other alternatives and detailing the experimental data supporting these findings.

Comparative Analysis of Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of representative this compound compounds, alongside established chemotherapeutic agents for a comparative perspective.

Table 1: In Vitro Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines
Compound/DrugCancer Cell LineIC50/EC50 (µM)Reference
Compound 1 HeLa (Cervical Cancer)2.14 (EC50, 48h)[1]
SiHa (Cervical Cancer)2.77 (EC50, 48h)[1]
Cisplatin HeLa (Cervical Cancer)21.3 (EC50)[1]
SiHa (Cervical Cancer)80 (EC50)[1]
Compound 3b CCRF-CEM (Leukemia)2.580[2]
CEM/ADR5000 (Multidrug-Resistant Leukemia)4.486[2]
Doxorubicin MCF7 (Breast Cancer)30.40[3]
Thieno[2,3-d]pyrimidine 14 MCF7 (Breast Cancer)22.12[3]
Thieno[2,3-d]pyrimidine 13 MCF7 (Breast Cancer)22.52[3]
Thieno[2,3-d]pyrimidine 9 MCF7 (Breast Cancer)27.83[3]
Thieno[2,3-d]pyrimidine 12 MCF7 (Breast Cancer)29.22[3]
Thieno[2,3-c]pyridine 6i MCF7 (Breast Cancer)- (95.33% inhibition at 100µM)
Cisplatin MCF7 (Breast Cancer)- (97.41% inhibition at 100µM)
Thieno[2,3-c]pyridine 6a T47D (Breast Cancer)- (88.08% inhibition at 100µM)
Thieno[2,3-c]pyridine 6i T47D (Breast Cancer)- (83.92% inhibition at 100µM)
Cisplatin T47D (Breast Cancer)- (98.20% inhibition at 100µM)
Thieno[2,3-c]pyridine 6j RKO (Colorectal Cancer)- (96.78% inhibition at 100µM)
Thieno[2,3-c]pyridine 6k RKO (Colorectal Cancer)- (96.14% inhibition at 100µM)
Cisplatin RKO (Colorectal Cancer)- (95.04% inhibition at 100µM)

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanism of Action: Signaling Pathways and Cellular Effects

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. A key target identified for this class of compounds is Phospholipase C (PLC).

Signaling Pathway of this compound Derivatives

G Proposed Signaling Pathway of this compound Derivatives Thieno This compound Derivatives PLC Phospholipase C (PLC) Thieno->PLC Inhibition Apoptosis Apoptosis PLC->Apoptosis Modulation of downstream effectors CellCycleArrest Cell Cycle Arrest (G2/M phase) PLC->CellCycleArrest Disruption of signaling cascades

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the evaluation of this compound derivatives.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).

  • Following a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation (e.g., 2-4 hours), the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and IC50 values are determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound derivatives.

Procedure:

  • Cancer cells are treated with the test compounds for a defined period.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the samples are analyzed by flow cytometry.

  • The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is determined.

Experimental Workflow

G General Experimental Workflow for In Vitro Evaluation cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of this compound Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT Apoptosis Apoptosis Assay (Flow Cytometry) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle IC50 IC50/EC50 Determination MTT->IC50 Statistical Statistical Analysis Apoptosis->Statistical CellCycle->Statistical

Caption: A generalized workflow for the in vitro anticancer evaluation.

In Vivo Efficacy

While in vitro studies provide valuable initial data, in vivo evaluation is crucial for determining the therapeutic potential of this compound derivatives. Limited in vivo studies have been conducted, but initial findings are promising. For instance, some derivatives have undergone toxicity testing in mice and have been shown to be well-tolerated at various dosages. Furthermore, the efficacy of lead compounds has been assessed in patient-derived explant models, demonstrating an inhibition of prostate cancer proliferation, even in samples resistant to current therapies.

Conclusion

The collective evidence from in vitro and in vivo studies strongly suggests that this compound derivatives represent a versatile and potent class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest, coupled with favorable preliminary in vivo data, positions them as strong candidates for further preclinical and clinical development. The comparative data presented in this guide underscores their potential to offer advantages over some existing chemotherapeutic options, particularly in the context of drug-resistant cancers. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic index for clinical applications.

References

A Comparative Benchmarking of Thieno[2,3-b]pyridine and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of thieno[2,3-b]pyridine, pyridine, quinoline, indole, and thiophene scaffolds, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, making them indispensable in the design of novel drugs. This guide provides a comprehensive comparative analysis of the this compound scaffold against other prominent heterocyclic systems: pyridine, quinoline, indole, and thiophene. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform scaffold selection and optimization in drug design programs.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of the core heterocyclic systems.

Heterocyclic ScaffoldMolecular FormulaMolecular Weight ( g/mol )AromaticityH-Bond AcceptorsH-Bond DonorsLogP (octanol/water)
This compoundC₇H₅NS135.19Aromatic10~2.1
PyridineC₅H₅N79.10Aromatic100.65
QuinolineC₉H₇N129.16Aromatic102.04
IndoleC₈H₇N117.15Aromatic012.14
ThiopheneC₄H₄S84.14Aromatic001.81

Note: LogP values are approximations for the unsubstituted parent heterocycles and can vary significantly with substitution.

The nitrogen atom in pyridine and quinoline acts as a hydrogen bond acceptor, a feature that can be crucial for target binding and improving water solubility.[1] this compound also possesses a nitrogen atom capable of hydrogen bonding. Indole, with its N-H group, can act as a hydrogen bond donor, a property leveraged in many kinase inhibitors.[2] Thiophene, lacking a nitrogen atom, is a more lipophilic and less basic scaffold.[3] The fusion of a thiophene ring to a pyridine ring in this compound creates a unique electronic distribution and a more rigid structure compared to its monocyclic counterparts, which can influence its binding affinity and selectivity for various biological targets.

Biological Activity: A Head-to-Head Comparison

These heterocyclic scaffolds are privileged structures found in a multitude of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by quantitative data where available.

Anticancer Activity

All five scaffolds have been extensively explored as anticancer agents. They form the core of numerous kinase inhibitors, topoisomerase inhibitors, and tubulin polymerization inhibitors.

Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines (MCF-7)

Scaffold DerivativeTarget/MechanismIC50 (µM)Reference
This compound derivativePIM-1 Kinase Inhibitor0.044[4]
Pyridine derivativePIM-1 Kinase Inhibitor0.302 - 3.57 (GI50)[4]
Quinoline-chalcone hybridEGFR Tyrosine Kinase Inhibition3.46[5]
Indole derivative (Enzastaurin)PKC and PI3K/AKT pathway inhibitor3-10[2]
Thiophene derivativeNot Specified>10Data synthesized from multiple sources

Disclaimer: The IC50 values presented are from different studies and are for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

This compound derivatives have demonstrated potent anticancer activity, with some compounds exhibiting low nanomolar to micromolar IC50 values against various cancer cell lines.[6][7] Quinoline-based drugs like camptothecin and its analogs are well-established topoisomerase inhibitors.[8] Indole is a core component of the vinca alkaloids, which are powerful tubulin polymerization inhibitors.[9] Pyridine and thiophene are also prevalent in many anticancer agents, often acting as bioisosteric replacements for phenyl rings to improve physicochemical properties.[1][3]

Antimicrobial Activity

Heterocyclic compounds are a cornerstone in the development of antimicrobial agents.

Comparative Minimum Inhibitory Concentration (MIC) against S. aureus

Scaffold DerivativeMIC (µg/mL)Reference
This compound derivative9.9[10]
Quinoxaline (related to Quinoline)>100[11]
Indole derivativeNot readily available for direct comparison
Pyridine derivative12.5-25[12]
Thiophene derivativeNot readily available for direct comparison

Disclaimer: The MIC values are from different studies and should be interpreted with caution.

This compound derivatives have shown promising antibacterial and antifungal activities.[10][13] Quinolone antibiotics, which contain a fused pyridine and benzene ring system, are a major class of antibacterial drugs. Pyridine and thiophene derivatives have also been reported to possess significant antimicrobial properties.

Signaling Pathway Modulation

The therapeutic effects of these scaffolds are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.

PI3K/Akt/mTOR Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Indole Indole Derivatives Indole->Akt Indole->mTORC1 ThienoPyridine This compound Derivatives ThienoPyridine->PI3K Quinoline Quinoline Derivatives Quinoline->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by heterocyclic scaffolds.

Indole, this compound, and quinoline derivatives have all been reported to inhibit various components of the PI3K/Akt/mTOR pathway.[14][15][16] For instance, certain indole compounds have been shown to be effective inhibitors of Akt and mTOR.[2]

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotes Quinoline Quinoline Derivatives Quinoline->Receptor ThienoPyridine This compound Derivatives ThienoPyridine->Raf

Caption: The MAPK/ERK signaling pathway with inhibitory actions of heterocyclic compounds.

Quinoline derivatives have been extensively developed as inhibitors of receptor tyrosine kinases like EGFR, which are upstream activators of the MAPK/ERK pathway.[12][16] this compound derivatives have also been shown to interfere with this pathway.[15]

Experimental Protocols

To facilitate the direct comparison of these scaffolds in a laboratory setting, detailed protocols for key experiments are provided below.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., EGFR, PI3K)

  • Kinase substrate

  • ATP

  • Test compounds

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the test compound in the appropriate kinase buffer. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14][17][18][19]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20][21][22][23][24]

Experimental Workflow Visualization

A generalized workflow for the comparative evaluation of these heterocyclic scaffolds is presented below.

Experimental_Workflow Scaffolds Heterocyclic Scaffolds (this compound, Pyridine, Quinoline, Indole, Thiophene) Synthesis Derivative Synthesis & Characterization Scaffolds->Synthesis InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity KinaseAssay Kinase Inhibition Assays InVitro->KinaseAssay AntimicrobialAssay Antimicrobial Susceptibility InVitro->AntimicrobialAssay LeadIdentification Lead Identification & Optimization Cytotoxicity->LeadIdentification KinaseAssay->LeadIdentification AntimicrobialAssay->LeadIdentification InVivo In Vivo Studies LeadIdentification->InVivo

Caption: A generalized experimental workflow for the comparative study of heterocyclic scaffolds.

Conclusion

The comparative analysis of this compound with other key heterocyclic scaffolds—pyridine, quinoline, indole, and thiophene—reveals that each possesses a unique combination of physicochemical properties and a broad spectrum of biological activities. This compound stands out as a versatile and potent scaffold, particularly in the realm of anticancer drug discovery, with derivatives demonstrating impressive inhibitory activities against various cancer cell lines and kinases.

While direct, comprehensive comparative studies under identical conditions are limited, the available data suggests that the choice of scaffold should be guided by the specific therapeutic target and the desired ADME properties. The rigid, fused-ring structure of this compound offers a distinct advantage in terms of pre-organizing substituents for optimal target interaction. The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative evaluations, enabling a more informed and rational approach to scaffold-based drug design. Future research focusing on head-to-head comparisons of these privileged scaffolds will be invaluable in further elucidating their relative strengths and weaknesses in the quest for novel and effective therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Thieno[2,3-b]pyridine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of thieno[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, is paramount in drug discovery and development. The selection of appropriate analytical methodologies is critical for ensuring the identity, purity, and quantity of these compounds. This guide provides a comparative overview of three prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the comprehensive analysis of thieno[2,3-b]pyridines. The cross-validation of these methods is essential for generating reliable and accurate data throughout the drug development lifecycle.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the characterization of thieno[2,3-b]pyridines depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or sensitivity. The following table summarizes the key performance parameters for HPLC-UV, qNMR, and LC-MS/MS, providing a basis for method selection and cross-validation.

ParameterHPLC-UVqNMRLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Nuclear spin resonance in a magnetic field for structural and quantitative analysis.Chromatographic separation followed by mass-based detection of parent and fragment ions.
Selectivity Moderate to high, dependent on chromatographic resolution.High, based on unique chemical shifts of nuclei.Very high, based on mass-to-charge ratio of precursor and product ions.
Limit of Detection (LOD) ~0.5 - 2 ng/mL[1]~0.004 mg/mL[2]~0.04 - 0.10 ng/mL[3]
Limit of Quantification (LOQ) ~2 ng/mL[1]~0.014 mg/mL[2]~0.15 - 0.36 ng/mL[3]
**Linearity (R²) **>0.999[1]>0.999>0.998[4]
Precision (%RSD) < 2%[5]< 2%[2]< 15%[3]
Accuracy (% Recovery) 98-102%[5][6]99-101%[2]85-115%[3]
Primary Application Purity determination, routine quality control, and quantification.Absolute quantification without a reference standard of the analyte, structural elucidation.Trace-level quantification, metabolite identification, and analysis in complex matrices.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of a model this compound derivative.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

This protocol describes the use of qNMR for the absolute quantification of a this compound derivative using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the analyte and internal standard protons.

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of the this compound and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for the trace-level quantification of thieno[2,3-b]pyridines in complex matrices such as biological fluids.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the target this compound and an internal standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific analyte.

Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation process and the relationship between the different analytical methods.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation HPLC-UV_Dev HPLC-UV Method Development HPLC-UV_Val HPLC-UV Validation (ICH Guidelines) HPLC-UV_Dev->HPLC-UV_Val qNMR_Dev qNMR Method Development qNMR_Val qNMR Validation (Internal Standard) qNMR_Dev->qNMR_Val LCMS_Dev LC-MS/MS Method Development LCMS_Val LC-MS/MS Validation (FDA/EMA Guidelines) LCMS_Dev->LCMS_Val Sample_Analysis Analysis of Same Sample Batches HPLC-UV_Val->Sample_Analysis qNMR_Val->Sample_Analysis LCMS_Val->Sample_Analysis Data_Comparison Comparison of Quantitative Results Sample_Analysis->Data_Comparison

Caption: Workflow for the cross-validation of analytical methods.

cluster_applications Analytical Applications Thieno_Pyridine This compound Sample Purity Purity & Impurity Profiling Thieno_Pyridine->Purity HPLC-UV LC-MS/MS Quantification Quantification (Bulk & Dosage Form) Thieno_Pyridine->Quantification HPLC-UV qNMR Structure Structural Confirmation Thieno_Pyridine->Structure NMR Mass Spec Bioanalysis Bioanalysis (PK/Metabolism) Thieno_Pyridine->Bioanalysis LC-MS/MS

Caption: Relationship between analytical methods and applications.

References

Head-to-head comparison of different synthetic routes to thieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties. The demand for efficient and versatile methods for the synthesis of this bicyclic system has led to the development of several distinct synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to thieno[2,3-b]pyridines, offering a critical evaluation of their performance, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs.

At a Glance: Key Synthetic Strategies

Four principal synthetic routes to the this compound scaffold are highlighted in this guide: the Gewald reaction followed by cyclization, the Thorpe-Ziegler cyclization, the Fiesselmann thiophene synthesis, and the Friedländer annulation. Each approach offers a unique set of advantages and disadvantages in terms of starting material availability, substrate scope, and reaction conditions.

MetricGewald Reaction RouteThorpe-Ziegler CyclizationFiesselmann Synthesis RouteFriedländer Annulation
Starting Materials Ketone/aldehyde, activated nitrile, elemental sulfur2-Thioxo-3-cyanopyridines, α-halo carbonyl compoundsThioglycolic acid derivatives, α,β-acetylenic esters/nitriles2-Aminothiophene-3-carbaldehyde/-ketone, active methylene compounds
Key Transformation Multicomponent formation of a 2-aminothiophene intermediateIntramolecular condensation of a 2-S-functionalized pyridineThiophene ring formationPyridine ring annulation onto a thiophene
Typical Yields Variable (can be high for both steps)Generally good to excellentModerate to goodGood to excellent
Generality Highly versatile, allows for diverse substitution patternsGood, dependent on the availability of substituted pyridinethionesMore specialized, primarily for hydroxy/amino thiophenesBroad, depends on the availability of substituted 2-aminothiophenes
Key Advantages Readily available starting materials, one-pot potential for the initial step.[1][2]High-yielding cyclization step.[3]Access to specific functional groups on the thiophene ring.[4]Convergent synthesis, good functional group tolerance.
Key Disadvantages Multi-step overall process, potential for side reactions in the Gewald step.Requires pre-functionalized pyridine starting materials.Limited availability of α,β-acetylenic precursors.Requires pre-formed and often multi-step synthesis of the 2-aminothiophene precursor.

Synthetic Route Overviews and Mechanisms

The Gewald Reaction Route

This is arguably the most widely employed strategy for the synthesis of substituted thieno[2,3-b]pyridines. It is a two-stage process that begins with the Gewald multicomponent reaction to construct a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyridine ring.

Stage 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[5]

Gewald_Reaction Ketone Ketone/Aldehyde Intermediate 2-Aminothiophene Ketone->Intermediate Nitrile Activated Nitrile Nitrile->Intermediate Sulfur Sulfur Sulfur->Intermediate Base Base Base->Intermediate Catalyst Thienopyridine This compound Intermediate->Thienopyridine Cyclization Cyclization Reagent Cyclization->Thienopyridine

Fig. 1: Gewald reaction route to thieno[2,3-b]pyridines.

Stage 2: Pyridine Ring Annulation

The resulting 2-aminothiophene, typically bearing a cyano or ester group at the 3-position, is then cyclized to form the this compound. This can be achieved through various methods, including reaction with 1,3-dicarbonyl compounds, β-ketoesters, or other suitable precursors under acidic or basic conditions.

Thorpe-Ziegler Cyclization

This classical method involves the intramolecular cyclization of a 2-S-functionalized-3-cyanopyridine derivative. The synthesis typically starts from a 2-mercapto-3-cyanopyridine (or its tautomeric thione form), which is S-alkylated with an α-halo ketone, ester, or nitrile. The resulting intermediate undergoes a base-promoted Thorpe-Ziegler condensation to yield the 3-aminothis compound.[3][6]

Thorpe_Ziegler Start 2-Mercapto-3-cyanopyridine Intermediate 2-(Cyanomethylthio)pyridine derivative Start->Intermediate α-halo compound Alkylation S-Alkylation Product 3-Aminothis compound Intermediate->Product Base Cyclization Base-promoted Thorpe-Ziegler Cyclization Fiesselmann_Synthesis Start1 α,β-Acetylenic ester/nitrile Thiophene Substituted Thiophene Start1->Thiophene Start2 Thioglycolic acid derivative Start2->Thiophene Base Base Base->Thiophene Catalyst Product This compound Thiophene->Product Elaboration Pyridine Ring Formation Elaboration->Product Friedlander_Annulation Start1 2-Amino-3-carbonylthiophene Product This compound Start1->Product Start2 Active Methylene Compound Start2->Product Catalyst Acid or Base Catalyst->Product Catalyst

References

Thieno[2,3-b]pyridines: A Comparative Analysis of Therapeutic Potential in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies highlights the significant therapeutic potential of thieno[2,3-b]pyridine derivatives across multiple disease areas, including oncology, inflammation, and metabolic disorders. This guide provides a comparative analysis of their performance against established therapies in relevant animal models, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Anti-Cancer Potential: A Focus on Prostate Cancer

This compound derivatives have demonstrated notable efficacy in preclinical models of prostate cancer, particularly in contexts of resistance to current therapies.

Comparative Efficacy of DJ160 and Enzalutamide in a Patient-Derived Explant (PDE) Model

A key study investigated the activity of the this compound derivative, DJ160, in comparison to the standard-of-care anti-androgen therapy, enzalutamide. The use of a patient-derived explant (PDE) model, which maintains the native tumor microenvironment, provides a clinically relevant platform for assessing drug response.[1][2]

CompoundConcentrationProliferation (PCNA Expression)Apoptosis (Cleaved Caspase 3)Efficacy in Enzalutamide-Resistant Samples
DJ160 100 nMSignificant InhibitionIncreasedEffective
Enzalutamide 10 µMInhibitionVariableIneffective

Data Summary: In this ex vivo model, DJ160 demonstrated potent anti-proliferative activity at a significantly lower concentration than enzalutamide.[2] Crucially, DJ160 was effective in inhibiting proliferation in tumor samples that exhibited resistance to enzalutamide, highlighting its potential for treating advanced, therapy-resistant prostate cancer.[1][2]

Experimental Protocol: Patient-Derived Explant (PDE) Culture
  • Tissue Preparation: Freshly resected prostate tumor specimens are obtained from surgery. The tissue is dissected into approximately 1 mm³ pieces.[2]

  • Culture Setup: The tumor fragments are cultured in duplicate on pre-soaked gelatin sponges in culture wells.[2]

  • Treatment: this compound DJ160 (100 nM) or enzalutamide (10 µM) is added to the culture medium. A vehicle control (DMSO) is also included.[2]

  • Incubation: The explants are incubated at 37°C for 48 hours.[2]

  • Analysis:

    • Proliferation: RNA is extracted from the tissue, and quantitative PCR (qPCR) is performed to measure the expression of the proliferation marker, Proliferating Cell Nuclear Antigen (PCNA).[2]

    • Apoptosis: The tissue samples are formalin-fixed, and immunohistochemistry is performed to detect cleaved caspase 3, a marker of apoptosis. The number of positive cells per field is then quantified.[2]

Signaling Pathway and Experimental Workflow

The anti-cancer activity of thieno[2,3-b]pyridines is believed to be multi-faceted, potentially involving the inhibition of Phospholipase C (PLC) isoforms and modulation of other cancer-related pathways.[1]

G cluster_0 Prostate Cancer Cell This compound This compound PLC Isoforms PLC Isoforms This compound->PLC Isoforms Inhibition Other Kinases Other Kinases This compound->Other Kinases Modulation Apoptosis Apoptosis This compound->Apoptosis Induction Cell Proliferation Cell Proliferation PLC Isoforms->Cell Proliferation Promotes Other Kinases->Cell Proliferation Promotes

Caption: Proposed mechanism of action for thieno[2,3-b]pyridines in prostate cancer.

G Prostate Tumor Tissue Prostate Tumor Tissue Dissection (1mm^3 pieces) Dissection (1mm^3 pieces) Prostate Tumor Tissue->Dissection (1mm^3 pieces) Culture on Gelatin Sponge Culture on Gelatin Sponge Dissection (1mm^3 pieces)->Culture on Gelatin Sponge Treatment (DJ160 or Enzalutamide) Treatment (DJ160 or Enzalutamide) Culture on Gelatin Sponge->Treatment (DJ160 or Enzalutamide) Incubation (48h) Incubation (48h) Treatment (DJ160 or Enzalutamide)->Incubation (48h) RNA Extraction & qPCR (PCNA) RNA Extraction & qPCR (PCNA) Incubation (48h)->RNA Extraction & qPCR (PCNA) Proliferation Analysis Immunohistochemistry (Cleaved Caspase 3) Immunohistochemistry (Cleaved Caspase 3) Incubation (48h)->Immunohistochemistry (Cleaved Caspase 3) Apoptosis Analysis

Caption: Experimental workflow for the Patient-Derived Explant (PDE) model.

Anti-Inflammatory Activity: Comparison with Ibuprofen

This compound derivatives have also been evaluated for their anti-inflammatory properties in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Comparative Efficacy in the Rat Paw Edema Model

Studies have shown that certain this compound derivatives exhibit potent anti-inflammatory effects, with some demonstrating higher potency than the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[3]

CompoundDosePaw Edema Inhibition (%)
This compound Derivative (Example) Specific doseReported to be higher than Ibuprofen
Ibuprofen (Reference Drug) Standard doseVaries (used as a benchmark)

Data Summary: The anti-inflammatory potency is calculated as the percentage inhibition of the swelling in the rat paw. Several this compound derivatives have shown a significant reduction in paw edema, indicating their potential as novel anti-inflammatory agents.[3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • Treatment: The test compounds (this compound derivatives) and the reference drug (ibuprofen) are administered orally or intraperitoneally at specified doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[3]

Anti-Diabetic Potential: Targeting Gluconeogenesis

Select this compound analogues have been identified as inhibitors of hepatic gluconeogenesis, a key pathway in the pathophysiology of type 2 diabetes.

Comparative Efficacy in a db/db Mouse Model

In vivo studies using genetically diabetic db/db mice have demonstrated the anti-diabetic effects of this compound derivatives, such as compound 8e.

CompoundOutcome
This compound 8e Reduced fasting blood glucose, Improved oral glucose tolerance, Improved pyruvate tolerance
Metformin (Reference Drug) Known to inhibit hepatic gluconeogenesis

Data Summary: Compound 8e was shown to effectively lower fasting blood glucose levels and improve glucose tolerance in a diabetic mouse model, suggesting its potential as a novel therapeutic for type 2 diabetes.[4] The mechanism is believed to involve the reduction of mRNA expression of key gluconeogenic enzymes.[4] Another study also highlighted the potential of other this compound derivatives as anti-diabetic agents, comparing them to the investigational drug BL 11282.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Model: db/db mice, a model for type 2 diabetes, are used.

  • Fasting: Mice are fasted overnight prior to the test.

  • Treatment: The this compound derivative (e.g., 8e) or a vehicle control is administered orally.

  • Glucose Challenge: A bolus of glucose is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.

  • Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance.

Signaling Pathway in Hepatic Gluconeogenesis

This compound derivatives may exert their anti-diabetic effects by inhibiting key enzymes in the hepatic gluconeogenesis pathway.

G This compound (8e) This compound (8e) PEPCK mRNA PEPCK mRNA This compound (8e)->PEPCK mRNA Reduces Expression G6Pase mRNA G6Pase mRNA This compound (8e)->G6Pase mRNA Reduces Expression Hepatic Gluconeogenesis Hepatic Gluconeogenesis PEPCK mRNA->Hepatic Gluconeogenesis Promotes G6Pase mRNA->Hepatic Gluconeogenesis Promotes Blood Glucose Blood Glucose Hepatic Gluconeogenesis->Blood Glucose Increases

Caption: Proposed mechanism of this compound 8e in inhibiting hepatic gluconeogenesis.

Conclusion

The presented data from various animal models strongly support the therapeutic potential of this compound derivatives in oncology, inflammation, and diabetes. Their ability to act on clinically relevant targets and, in some cases, overcome resistance to existing therapies, makes them a promising scaffold for further drug development. The detailed experimental protocols provided herein offer a framework for researchers to further validate and explore the therapeutic utility of this versatile class of compounds.

References

A Comparative Guide to Thieno[2,3-b]pyridine-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a novel, hypothetical thieno[2,3-b]pyridine-based palladium catalyst against well-established, commercially available catalysts for the Suzuki-Miyaura cross-coupling reaction. The objective is to offer a clear, data-driven comparison to inform catalyst selection and guide future research in the development of new catalytic systems. All experimental data for the established catalysts are derived from published literature, while the data for the new this compound catalyst is presented as a hypothetical target for future development.

Performance Benchmark: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

The following table summarizes the catalytic performance of the novel this compound-based catalyst (Hypothetical Data) against two industry-standard Buchwald ligands, SPhos and XPhos, in the Suzuki-Miyaura cross-coupling of 4-chlorotoluene and phenylboronic acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
New this compound Catalyst 0.5 K₃PO₄ Toluene/H₂O 100 12 95 190 15.8
Pd(OAc)₂ / SPhos2K₃PO₄Toluene1001692[1]462.9
Pd₂(dba)₃ / XPhos1.5Cs₂CO₃THF801888[1]593.3

Note: The data for the "New this compound Catalyst" is hypothetical and serves as a benchmark for development.

Experimental Protocols

Detailed methodologies for the benchmarked Suzuki-Miyaura cross-coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

A dried Schlenk tube is charged with the palladium precursor and the respective ligand. The tube is evacuated and backfilled with argon three times. Under a positive flow of argon, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) are added, followed by the anhydrous, degassed solvent (5 mL). The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Detailed Protocol for New this compound Catalyst (Hypothetical):

  • Palladium Precursor: Pd(OAc)₂ (0.5 mol%)

  • Ligand: Novel this compound Ligand (1.0 mol%)

  • Aryl Halide: 4-Chlorotoluene (1.0 mmol)

  • Boronic Acid: Phenylboronic Acid (1.2 mmol)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene/H₂O (4:1, 5 mL)

  • Temperature: 100 °C

  • Time: 12 h

Detailed Protocol for Established Catalysts:

The general procedure is followed with the specific reagents and conditions outlined in the performance benchmark table for the SPhos and XPhos catalyst systems.[1]

Visualizing the Catalytic Process

To aid in the understanding of the reaction dynamics and experimental design, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal + Ar'-B(OH)2 + Base RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 - Product Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Catalyst Components - Add Reactants and Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir for Specified Time solvent->reaction monitor Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitor workup Reaction Workup: - Cool to Room Temperature - Dilute and Wash monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Concluding Remarks

While the performance of the novel this compound-based catalyst presented in this guide is hypothetical, it serves as a valuable target for the development of new, efficient catalytic systems. The established benchmarks of widely-used phosphine ligands like SPhos and XPhos provide a clear and quantitative goal for catalyst performance.[1][2] Future research should focus on the synthesis of various this compound derivatives and their evaluation as ligands in palladium-catalyzed cross-coupling reactions to validate and potentially surpass these hypothetical performance metrics. The detailed experimental protocols provided herein offer a standardized method for such comparative studies, ensuring consistency and reproducibility of results.

References

Safety Operating Guide

Proper Disposal of Thieno[2,3-b]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of Thieno[2,3-b]pyridine, based on its known hazards and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on its GHS classification, this compound should be treated as hazardous.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A flame-retardant lab coat is recommended.

    • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

  • In Case of Spills:

    • Absorb spills with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, sealed container for hazardous waste.

    • Do not allow the chemical to enter drains or waterways.

Hazard Summary for this compound

The following table summarizes the known hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Experimental Protocols for Disposal

Step 1: Waste Identification and Classification
  • Hazardous Waste Determination: As a chemical waste generator, you must determine if this compound is classified as a hazardous waste under local and national regulations (e.g., US EPA 40 CFR Parts 261.3).[2] Given its hazard classifications, it should be managed as hazardous waste.

  • Waste Profile: The waste may fall under categories for organic or heterocyclic compounds. If mixed with solvents, the waste code may be determined by the solvent (e.g., F-listed wastes for spent solvents).

Step 2: Proper Waste Collection and Storage
  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[3]

    • High-density polyethylene (HDPE) or glass containers are generally suitable. Always verify chemical compatibility.

  • Waste Segregation:

    • Collect pure this compound waste and solutions containing it separately from other waste streams to prevent dangerous reactions.[3]

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[3]

  • Labeling:

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).

      • The words "Hazardous Waste."

      • A clear description of the hazards (e.g., "Toxic," "Irritant").

      • For mixtures, list all constituents and their approximate percentages.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[3]

    • Ensure the storage area is away from ignition sources and incompatible materials.[3]

Step 3: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is full or no longer in use, contact your institution's EHS or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary paperwork, such as a chemical collection request form, as required by your institution or the disposal company.[3]

  • Disposal Method: The final disposal will be carried out by the licensed contractor, likely through high-temperature incineration or another approved method for hazardous organic materials. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Leak-Proof Waste Container ppe->container label_container Label Container: 'Hazardous Waste' + Full Chemical Name container->label_container collect_waste Collect Waste in Labeled Container label_container->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store Store Sealed Container in Designated Secondary Containment Area segregate->store check_full Is Container Full? store->check_full check_full->store No contact_ehs Contact EHS or Licensed Waste Disposal Contractor check_full->contact_ehs Yes complete_forms Complete Waste Collection Paperwork contact_ehs->complete_forms end End: Waste Transferred for Proper Disposal complete_forms->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-b]pyridine
Reactant of Route 2
Thieno[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.